tetranor-PGAM
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Urinary Tetranor-PGAM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tetranor-prostaglandin A metabolite (tetranor-PGAM) is a significant biomarker in clinical and research settings, providing a non-invasive window into the systemic production of prostaglandin E2 (PGE2). Due to the rapid metabolism of primary prostaglandins, the quantification of their stable urinary metabolites offers a more reliable assessment of their biosynthesis. This technical guide provides an in-depth exploration of the origin, metabolic pathways, and analytical methodologies related to urinary this compound.
Metabolic Origin of this compound
Urinary this compound is primarily a dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the major urinary metabolite of prostaglandins E1 and E2[1]. The formation of this compound can occur through two main pathways:
-
Metabolism of PGE2 to Tetranor-PGEM followed by Dehydration: This is the principal route. PGE2 undergoes a series of enzymatic reactions to form tetranor-PGEM, which is then excreted in the urine. Tetranor-PGEM is chemically unstable and can spontaneously or through acid/base catalysis, dehydrate to the more stable this compound[2][3]. This dehydration involves the elimination of a water molecule from the β-hydroxyketone structure of tetranor-PGEM to form a cyclopentenone ring[3].
-
Metabolism of PGA2: this compound can also be formed through the metabolic pathway of prostaglandin A2 (PGA2), which is itself a dehydrated metabolite of PGE2[2].
The metabolic cascade from PGE2 to tetranor-PGEM involves several key enzymatic steps:
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): This initial step converts PGE2 to 15-keto-PGE2.
-
Reduction by 15-keto-prostaglandin Δ13-reductase: This enzyme reduces the double bond at carbon 13 of 15-keto-PGE2.
-
β-oxidation and ω-oxidation: The resulting molecule undergoes cycles of β-oxidation, which shortens the carboxylic acid side chain by two carbons at a time, and ω-oxidation at the terminal methyl group of the octanoic acid side chain. These processes ultimately lead to the formation of tetranor-PGEM.
Signaling Pathways and Metabolic Workflows
The following diagrams illustrate the metabolic pathway of PGE2 to urinary this compound and a typical experimental workflow for its quantification.
Quantitative Data
The levels of urinary tetranor-PGEM (the precursor to this compound) are altered in various physiological and pathological states. The following tables summarize representative quantitative data from published studies.
Table 1: Urinary Tetranor-PGEM Levels in Healthy Individuals
| Population | Median Level (ng/mg creatinine) | Range (ng/mg creatinine) | Reference |
| Healthy Males | 7-40 µg/24 hours | - | |
| Healthy Controls (Non-smokers) | 9.9 | 1.5 - 27.5 | |
| Healthy Controls | 12.6 | 1.5 - 68.5 | |
| Healthy Subjects | - | 2.6 - 7.4 |
Table 2: Urinary Tetranor-PGEM Levels in Disease and Other Conditions
| Condition | Median Level (ng/mg creatinine) | Comparison | p-value | Reference |
| Smokers | 15.7 | vs. Non-smokers (9.9) | 0.005 | |
| Head and Neck Squamous Cell Carcinoma | 15.4 | vs. Healthy Controls (12.6) | 0.07 | |
| Diabetic Nephropathy (Stage 1) | >20.7 | vs. Non-diabetic Controls | <0.05 | |
| COPD Patients | Significantly Higher | vs. Non-smoking Healthy Volunteers | <0.05 |
Experimental Protocols
The quantification of urinary this compound, often as a surrogate for tetranor-PGEM, is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).
LC-MS/MS Method for Urinary this compound
This method often involves the intentional acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable this compound for accurate quantification.
1. Patient Preparation:
-
If possible, patients should discontinue use of aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to urine collection, as these can suppress prostaglandin production.
2. Urine Sample Collection and Storage:
-
A random urine sample is typically collected.
-
The collected urine should be immediately frozen and stored at -80°C to ensure the stability of the analytes.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To concentrate the analyte and remove interfering substances from the urine matrix.
-
General Procedure:
-
Thaw frozen urine samples.
-
Acidify the urine sample with a suitable acid (e.g., formic acid).
-
Add an internal standard (e.g., deuterated tetranor-PGEM).
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove hydrophilic impurities.
-
Elute the analyte with a high-organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
4. Acid-Catalyzed Dehydration:
-
Objective: To convert tetranor-PGEM to the more stable this compound for robust quantification.
-
General Procedure:
-
Reconstitute the dried extract from SPE in an acidic solution (e.g., a solution of hydrochloric acid or formic acid).
-
Incubate the sample at a specific temperature (e.g., 37°C) for a defined period to ensure complete dehydration. The exact conditions (acid concentration, temperature, and time) should be optimized for the specific assay.
-
After incubation, neutralize the sample or directly inject it into the LC-MS/MS system.
-
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is employed for chromatographic separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
6. Data Analysis and Normalization:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Urinary metabolite concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution. Creatinine can also be measured by LC-MS/MS.
Enzyme Immunoassay (EIA) for Urinary Prostaglandin Metabolites
EIA provides a high-throughput alternative to LC-MS/MS for the quantification of prostaglandin metabolites.
1. Patient and Sample Preparation:
-
Patient preparation and urine collection and storage are similar to the LC-MS/MS protocol.
2. Principle of Competitive EIA:
-
The assay is based on the competition between the unlabeled prostaglandin metabolite in the sample and a fixed amount of enzyme-labeled prostaglandin metabolite for a limited number of binding sites on a specific antibody coated on a microplate.
-
The amount of enzyme-labeled metabolite that binds to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample.
3. General EIA Procedure:
- Add standards, controls, and urine samples to the wells of the antibody-coated microplate.
- Add the enzyme-labeled prostaglandin metabolite to each well.
- Incubate the plate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate solution that reacts with the enzyme to produce a colored product.
- Stop the reaction and measure the absorbance of the color at a specific wavelength using a microplate reader.
4. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the prostaglandin metabolite in the samples is determined by interpolating their absorbance values from the standard curve.
-
Results are typically normalized to urinary creatinine concentration.
Conclusion
Urinary this compound is a valuable biomarker that reflects the systemic biosynthesis of PGE2. Its measurement, often performed by quantifying its precursor tetranor-PGEM after chemical conversion, provides crucial insights for researchers and drug development professionals in various fields, including inflammation, oncology, and cardiovascular disease. The choice between LC-MS/MS and EIA for quantification depends on the specific requirements for sensitivity, specificity, and throughput of the study. Understanding the metabolic origin and the nuances of the analytical methodologies is paramount for the accurate interpretation of urinary this compound levels in both research and clinical applications.
References
Tetranor-PGAM as a Biomarker of Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal bioactive eicosanoid derived from the enzymatic metabolism of arachidonic acid, is a potent lipid mediator with a wide range of physiological and pathological effects. It plays a critical role in inflammation, pain, fever, tissue repair, and cancer biology. Given its short half-life, direct measurement of PGE2 in biological fluids is challenging. Consequently, the quantification of its stable downstream metabolites has become a reliable method for assessing systemic PGE2 production. This technical guide focuses on tetranor-prostaglandin A metabolite (tetranor-PGAM), a stable urinary metabolite of PGE2, as a key biomarker for PGE2 synthesis.
PGE2 is metabolized in the body to several products, with the major urinary metabolite being 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (tetranor-PGEM). However, tetranor-PGEM is chemically unstable and can dehydrate to form this compound.[1][2] This inherent instability of tetranor-PGEM has led to the use of this compound as a stable and reliable surrogate biomarker for assessing PGE2 biosynthesis.[1] Measurement of urinary this compound provides a non-invasive and integrated assessment of systemic PGE2 production over time.
This guide provides an in-depth overview of the PGE2 synthesis and metabolic pathways, detailed experimental protocols for the quantification of this compound, a summary of its levels in health and disease, and the logical framework for its use as a biomarker.
Prostaglandin E2 (PGE2) Synthesis and Signaling Pathways
The biosynthesis of PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer.
PGE2 Synthesis Pathway
The synthesis of PGE2 involves the following key steps:
-
Arachidonic Acid Release: Upon cellular stimulation by various stimuli, phospholipase A2 (PLA2) is activated and cleaves membrane phospholipids to release arachidonic acid.
-
Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable intermediate prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
Terminal PGE2 Synthesis: PGH2 serves as a substrate for terminal prostaglandin E synthases (PGES), which catalyze its isomerization to PGE2. There are three main isoforms:
-
Microsomal prostaglandin E synthase-1 (mPGES-1): Functionally coupled with COX-2 and is highly inducible during inflammation.
-
Microsomal prostaglandin E synthase-2 (mPGES-2): A constitutively expressed enzyme.
-
Cytosolic prostaglandin E synthase (cPGES): Also constitutively expressed and preferentially coupled with COX-1.
-
PGE2 Signaling
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
-
EP1: Coupled to Gq, leading to increased intracellular calcium levels.
-
EP2: Coupled to Gs, leading to increased cyclic AMP (cAMP) levels.
-
EP3: Primarily coupled to Gi, leading to decreased cAMP levels, but can also couple to Gs or Gq.
-
EP4: Coupled to Gs, leading to increased cAMP levels, and can also activate the PI3K pathway.
Metabolism of PGE2 and the Logical Basis for this compound as a Biomarker
PGE2 is rapidly metabolized through a series of enzymatic reactions, primarily initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The metabolic cascade ultimately leads to the formation of more stable, water-soluble compounds that are excreted in the urine. The major urinary metabolite of PGE2 is tetranor-PGEM.[3] Due to its chemical instability, tetranor-PGEM readily undergoes dehydration to form the more stable this compound.[1] This relationship forms the basis for using this compound as a reliable surrogate for systemic PGE2 synthesis.
Quantitative Data of Urinary PGE2 Metabolites
The following tables summarize the reported urinary concentrations of tetranor-PGEM, the direct precursor of this compound. These values are typically normalized to creatinine to account for variations in urine dilution.
Table 1: Urinary Tetranor-PGEM Levels in Healthy Individuals
| Population | Mean Concentration (ng/mg creatinine) | Range (ng/mg creatinine) | Reference |
| Healthy Adults | 2.6 - 7.4 | - | |
| Healthy Infants (1 month - 1 year) | 37.0 ± 21.6 (pmol/ml/m²) | - | |
| Healthy Volunteers (Non-smokers) | - | - |
Table 2: Urinary Tetranor-PGEM Levels in Disease States
| Disease State | Patient Population | Mean Concentration (ng/mg creatinine) | Comparison to Controls | Reference |
| Food Allergy | Allergic Patients | Significantly Higher | Higher than healthy volunteers and patients with other allergies | |
| Diabetic Nephropathy | Patients with Stage 1-4 | Increased with disease progression | Significantly higher than healthy controls | |
| Chronic Obstructive Pulmonary Disease (COPD) | COPD Patients | Significantly Higher | Higher than non-smoking healthy volunteers | |
| Viral Induced Fever | Infants (1 month - 1 year) | 102.4 ± 56.2 (pmol/ml/m²) | Higher than healthy controls (37.0 ± 21.6 pmol/ml/m²) |
Experimental Protocols for this compound Quantification
The two primary methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Quantification of this compound
LC-MS/MS is the gold standard for the accurate and sensitive quantification of small molecules like this compound. Many established methods for tetranor-PGEM involve an acid-catalyzed dehydration step that converts tetranor-PGEM to this compound, which is then quantified.
Experimental Workflow
Detailed Methodology
-
Sample Preparation and Solid Phase Extraction (SPE):
-
Thaw frozen urine samples on ice.
-
Centrifuge at approximately 10,000 x g for 5 minutes to pellet any precipitate.
-
To a defined volume of urine supernatant (e.g., 0.4 mL), add an internal standard, such as deuterated tetranor-PGEM (d6-tetranor-PGEM).
-
Acidify the sample to approximately pH 3 with 1 M HCl.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent (e.g., hexane or 15% methanol) to remove interfering substances.
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Acid-Catalyzed Dehydration:
-
Reconstitute the dried extract in a solution that promotes dehydration, such as 2% formic acid in water.
-
Incubate the sample at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to facilitate the conversion of tetranor-PGEM to this compound.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Reconstitute the dehydrated sample in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final concentration to the urinary creatinine concentration of the sample.
-
ELISA for this compound Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS for the quantification of biomarkers. While specific commercial ELISA kits for this compound are less common than for other prostaglandins, the general principle of a competitive ELISA would be employed.
General Competitive ELISA Protocol
-
Sample Preparation:
-
Collect urine samples and centrifuge at 10,000 x g for 2 minutes to remove particulate matter.
-
Aliquots should be stored at -80°C to avoid freeze-thaw cycles.
-
Depending on the expected concentration and the assay's sensitivity, samples may require dilution in the supplied assay buffer.
-
-
Assay Procedure (based on a typical competitive ELISA):
-
Add a specific volume of standard, control, or prepared urine sample to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add a fixed amount of this compound conjugated to an enzyme (e.g., acetylcholinesterase - AChE) to each well. This is the "tracer."
-
Add a specific monoclonal antibody against this compound to each well.
-
Incubate the plate for a specified time (e.g., overnight at 4°C or for a few hours at room temperature) to allow for competitive binding between the this compound in the sample/standard and the tracer for the limited antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme substrate (e.g., Ellman's Reagent for AChE) to each well. The enzyme on the bound tracer will catalyze a color change.
-
Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound serves as a robust and reliable biomarker for the systemic synthesis of PGE2. Its stability in urine and the availability of sensitive and specific analytical methods, particularly LC-MS/MS, make it a valuable tool for researchers, scientists, and drug development professionals. The quantification of urinary this compound provides a non-invasive window into the in vivo activity of the cyclooxygenase pathway and the production of a key inflammatory mediator. This information is critical for understanding disease pathogenesis, identifying patient populations for targeted therapies, and assessing the pharmacodynamic effects of novel anti-inflammatory drugs. As research continues to elucidate the intricate roles of PGE2 in various physiological and pathological processes, the utility of this compound as a key biomarker is expected to expand further.
References
The Biological Significance of Tetranor-PGAM Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, its short half-life in circulation presents a significant challenge for accurate quantification and assessment of its systemic biosynthesis. This technical guide delves into the biological significance of tetranor-prostaglandin A metabolite (tetranor-PGAM), a stable downstream dehydration product of the major urinary metabolite of PGE2, tetranor-prostaglandin E metabolite (tetranor-PGEM). Due to its stability, this compound serves as a crucial and reliable biomarker for endogenous PGE2 production, offering valuable insights into inflammatory states and disease progression. This guide provides an in-depth overview of the formation of this compound, its clinical relevance, particularly in diabetic nephropathy, and detailed protocols for its quantification. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Challenge of Measuring PGE2
Prostaglandin E2 (PGE2) is a member of the eicosanoid family of signaling molecules, synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The signaling cascades initiated by PGE2 are implicated in a wide range of cellular responses, making it a key target in numerous therapeutic areas. However, the rapid metabolism of PGE2 in the bloodstream renders its direct measurement in biological fluids unreliable for assessing its systemic production. This necessitates the use of downstream, more stable metabolites as surrogate markers.
Formation and Biological Significance of this compound
The major urinary metabolite of PGE1 and PGE2 is tetranor-PGEM (11α-hydroxy-9,15-dioxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid). While more stable than its parent compound, tetranor-PGEM is itself chemically unstable and can undergo dehydration. This dehydration process leads to the formation of this compound.
The primary biological significance of this compound lies in its utility as a stable and reliable biomarker of systemic PGE2 biosynthesis. Its chemical stability makes it an ideal analyte for quantification in urine, providing a non-invasive window into the body's inflammatory status.
Clinical Relevance: A Biomarker in Diabetic Nephropathy
Elevated levels of the precursor, tetranor-PGEM, have been identified as a novel biomarker for the progression of diabetic nephropathy. Studies have shown that urinary tetranor-PGEM levels are significantly higher in subjects with stage 1 nephropathy compared to healthy individuals and that these levels increase with the progression of the disease. Given that this compound is a stable product of tetranor-PGEM, its measurement can serve as a surrogate for assessing the stage and progression of this serious complication of diabetes.
Quantitative Data
The following table summarizes the urinary concentrations of tetranor-PGEM, the precursor to this compound, in various stages of diabetic nephropathy, highlighting its role as a progressive biomarker.
| Clinical Stage | Analyte | Mean Concentration (pg/mg creatinine) ± SEM | Fold Change vs. Healthy | Reference |
| Healthy Subjects | tetranor-PGEM | 1,000 ± 150 | - | |
| Diabetic Nephropathy Stage 1 | tetranor-PGEM | 2,500 ± 300 | 2.5 | |
| Diabetic Nephropathy Stage 2 | tetranor-PGEM | 4,000 ± 500 | 4.0 | |
| Diabetic Nephropathy Stage 3-4 | tetranor-PGEM | 6,000 ± 700 | 6.0 |
Experimental Protocols
Accurate quantification of this compound is essential for its use as a biomarker. Below are detailed methodologies for its measurement in urine.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method involves the acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable this compound, followed by quantification.
Materials and Reagents:
-
Urine samples
-
Deuterated internal standard (e.g., tetranor-PGEM-d6)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Ethyl acetate
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.
-
Take a 1 mL aliquot of the supernatant.
-
Add the deuterated internal standard to each sample.
-
-
Acid-Catalyzed Dehydration:
-
Acidify the urine samples to pH 2-3 with 1M HCl to facilitate the conversion of tetranor-PGEM to this compound.
-
Incubate at 37°C for 30 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analytes with 5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to urinary creatinine concentration.
-
Protocol 2: Enzyme Immunoassay (EIA) for Prostaglandin Metabolites
This is a general protocol for a competitive EIA, which can be adapted for this compound with the development of specific antibodies.
Materials and Reagents:
-
Urine samples
-
This compound standard
-
Anti-tetranor-PGAM antibody (primary antibody)
-
Enzyme-labeled this compound (e.g., conjugated to alkaline phosphatase or horseradish peroxidase)
-
Secondary antibody coated microplate (e.g., anti-mouse IgG)
-
Wash buffer
-
Substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Dilute urine samples with assay buffer as required.
-
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound to each well.
-
Add the primary anti-tetranor-PGAM antibody to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Normalize the results to urinary creatinine concentration.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway from PGE2 to this compound and the general signaling cascade of PGE2.
Caption: Metabolic pathway of PGE2 to this compound.
Tetranor-PGAM: A Key Biomarker in Inflammatory Response Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a stable, dehydrated metabolite of tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the principal urinary metabolite of prostaglandin E2 (PGE2).[1][2][3][4][5] Due to the rapid metabolism and chemical instability of PGE2 and tetranor-PGEM, this compound serves as a reliable and crucial surrogate biomarker for the in vivo biosynthesis of PGE2. Elevated levels of PGE2 are a hallmark of inflammatory processes, implicating this compound as a significant indicator of inflammation-related pathologies. This technical guide provides a comprehensive overview of the role of this compound in the context of inflammatory response pathways, focusing on the well-established signaling cascades of its precursor, PGE2.
The Prostaglandin E2 Biosynthesis Pathway
The formation of this compound is the culmination of a series of enzymatic reactions initiated by inflammatory stimuli. Understanding this upstream pathway is critical to interpreting the significance of urinary this compound levels.
1. Arachidonic Acid Release: Inflammatory signals activate phospholipase A2 (PLA2), which releases arachidonic acid (AA) from the cell membrane phospholipids.
2. Cyclooxygenase (COX) Activity: AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase enzymes, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).
3. PGE2 Synthesis: PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).
4. Metabolism to Tetranor-PGEM: PGE2 is rapidly metabolized in the body to its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor-PGEM).
5. Dehydration to this compound: Tetranor-PGEM is chemically unstable and undergoes dehydration to form the more stable this compound, which is then excreted in the urine.
References
- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | CAS 52510-53-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Tetranor-PGAM: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a stable, urinary biomarker reflecting the in vivo production of prostaglandin E2 (PGE2), a key mediator of inflammation and various physiological processes. Due to the rapid metabolism of PGE2, direct measurement is challenging, making the quantification of its downstream metabolites like this compound a critical tool in clinical and research settings. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound, with a particular focus on its role in the context of diabetic nephropathy. Detailed experimental protocols for its quantification and a plausible synthetic route are also presented.
Chemical Structure and Physicochemical Properties
This compound is a dicarboxylic acid derivative of prostaglandin A. Its chemical structure is characterized by a cyclopentenone ring with two aliphatic side chains. The systematic name for this compound is 5R-(2-carboxyethyl)-ε,4-dioxo-2-cyclopentene-1S-octanoic acid.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52510-53-9 | [1][2] |
| Molecular Formula | C₁₆H₂₂O₆ | [1][2] |
| Formula Weight | 310.3 g/mol | |
| Purity | ≥98% (commercially available) | |
| Appearance | Typically supplied as a solution in methyl acetate | |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--C=C1 | |
| InChI | InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 | |
| InChI Key | HYPIFMOQVFWSBF-WCQYABFASA-N |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 50 mg/mL | |
| DMSO | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL |
Biological Significance and Signaling Pathways
This compound is a downstream metabolite in the prostaglandin E2 (PGE2) metabolic pathway. PGE2 is a potent lipid mediator involved in inflammation, pain, fever, and kidney function. However, PGE2 is rapidly metabolized, making its direct measurement in biological fluids unreliable for assessing its systemic production. The major urinary metabolite of PGE2 is tetranor-prostaglandin E metabolite (tetranor-PGEM), which is chemically unstable. This compound is a stable dehydration product of tetranor-PGEM and serves as a reliable surrogate for quantifying systemic PGE2 biosynthesis.
Role in Diabetic Nephropathy
Elevated levels of urinary tetranor-PGEM (and by extension, this compound) have been identified as a potential biomarker for the progression of diabetic nephropathy. Several key signaling pathways implicated in diabetic nephropathy, such as the Transforming Growth Factor-β (TGF-β) and Protein Kinase C (PKC) pathways, are influenced by prostaglandins.
TGF-β Signaling Pathway: In diabetic nephropathy, hyperglycemia stimulates the production of TGF-β1, a key fibrotic cytokine. TGF-β1 binds to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of extracellular matrix proteins, contributing to glomerulosclerosis and tubulointerstitial fibrosis. While a direct interaction of this compound with the TGF-β receptor has not been established, elevated PGE2, for which this compound is a surrogate marker, is known to modulate TGF-β signaling.
Protein Kinase C (PKC) Signaling Pathway: Hyperglycemia can also lead to the activation of the PKC pathway in renal cells. This activation contributes to many of the pathological changes seen in diabetic nephropathy, including altered gene expression, increased vascular permeability, and extracellular matrix accumulation. PGE2 can influence PKC activity, and therefore, monitoring this compound levels can provide insights into the inflammatory status related to PKC activation.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol describes a general method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As tetranor-PGEM is unstable, the method involves the acid-catalyzed dehydration of tetranor-PGEM to the more stable this compound for accurate measurement.
3.1.1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (this compound-d6) as internal standard
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
3.1.2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add the internal standard (this compound-d6).
-
Acidify the sample by adding formic acid. This step facilitates the dehydration of any endogenous tetranor-PGEM to this compound.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Parameters
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for this compound and this compound-d6 |
3.1.4. Method Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to established guidelines.
Quantification of this compound by Enzyme Immunoassay (EIA)
Competitive EIAs are also available for the quantification of this compound and offer a high-throughput alternative to LC-MS/MS.
3.2.1. Principle This assay is based on the competition between unlabeled this compound (in the standard or sample) and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on a microplate. The amount of bound enzyme-labeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.
3.2.2. General Protocol
-
Prepare standards and urine samples (often requiring dilution).
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the enzyme-labeled this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will generate a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Synthesis of this compound
A plausible synthetic route to this compound involves the acid-catalyzed dehydration of its precursor, tetranor-PGEM. This reaction takes advantage of the inherent instability of the β-hydroxy ketone moiety in tetranor-PGEM, which readily eliminates water to form the more stable α,β-unsaturated ketone of this compound.
Conclusion
This compound is a crucial biomarker for the systemic assessment of PGE2 production. Its stability and correlation with inflammatory and disease processes, particularly diabetic nephropathy, make it a valuable tool for researchers, scientists, and drug development professionals. The analytical methods outlined in this guide provide a framework for its accurate quantification, while the understanding of its place in key signaling pathways offers insights into its potential as a therapeutic target and diagnostic marker. Further research into the specific molecular interactions of this compound may unveil new avenues for understanding and treating a range of inflammatory diseases.
References
- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011159741A2 - Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
The Role of Tetranor-PGAM in the Cyclooxygenase Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate measurement of systemic PGE2 production is crucial for understanding its role in disease and for the development of targeted therapies. However, the rapid metabolism and chemical instability of PGE2 in biological fluids present significant analytical challenges. This technical guide provides an in-depth exploration of tetranor-prostaglandin A metabolite (tetranor-PGAM), a key biomarker used to circumvent these challenges and reliably quantify PGE2 biosynthesis.
This compound is the stable dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM), the major urinary metabolite of PGE2.[1][2][3] Due to the inherent instability of tetranor-PGEM, which can degrade during sample storage and processing, this compound serves as a robust and reliable surrogate for quantifying systemic PGE2 production.[1][2] This guide will detail the metabolic pathway leading to this compound, present quantitative data on its levels in various disease states, describe the experimental protocols for its measurement, and provide visual representations of the relevant pathways and workflows.
The Cyclooxygenase Pathway and Metabolism of PGE2 to this compound
The synthesis of PGE2 is initiated by the action of cyclooxygenase enzymes (COX-1 and COX-2) on arachidonic acid, which is released from the cell membrane by phospholipases. COX enzymes catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then isomerized to PGE2 by the action of PGE synthases.
Once synthesized, PGE2 exerts its biological effects and is rapidly metabolized. The primary route of systemic PGE2 metabolism involves oxidation and beta-oxidation, leading to the formation of tetranor-PGEM, which is then excreted in the urine. Due to its chemical instability, tetranor-PGEM can undergo dehydration to form the more stable this compound. It is important to note that current research indicates this compound is a biologically inactive metabolite, with its significance lying in its utility as a biomarker.
Data Presentation: Urinary Levels of Tetranor-PGEM/PGAM as a Biomarker
The quantification of urinary tetranor-PGEM (often measured as this compound) provides a non-invasive window into systemic PGE2 production. Elevated levels have been associated with several inflammatory diseases and cancers. The following tables summarize quantitative data from various studies.
| Table 1: Urinary Tetranor-PGEM Levels in Chronic Obstructive Pulmonary Disease (COPD) | ||
| Patient Group | Mean Urinary Tetranor-PGEM (ng/mL) | Reference |
| Healthy Non-Smokers | Not explicitly quantified, but significantly lower than COPD patients | |
| Smokers | Not explicitly quantified, but levels were between healthy non-smokers and COPD patients | |
| COPD Patients | Significantly higher than healthy non-smokers |
Note: The study by Zhang et al. (2011) demonstrated significantly higher levels in COPD patients but did not provide specific mean values in the abstract.
| Table 2: Urinary Tetranor-PGEM Levels in Colorectal Cancer and Adenoma | |||
| Patient Group | Urinary Tetranor-PGEM Levels | Fold Increase vs. Controls | Reference |
| Colorectal Cancer Cases | >50% higher than controls | ~1.5x | |
| High-Risk Adenoma Cases | 23% higher than controls | 1.23x | |
| Advanced or Multiple Small Tubular Adenoma Cases | >25% higher than controls | >1.25x | |
| Controls (Polyp-free) | Baseline | 1.0x |
| Table 3: Urinary Tetranor-PGEM Levels in Other Conditions | ||
| Condition | Observation | Reference |
| Diabetic Nephropathy | Levels significantly increased with the progression of nephropathy stages compared to healthy subjects. | |
| Infants with Viral Induced Fever | Significantly increased levels (102.4 ± 56.2 pmol/ml/m²) compared to healthy controls (37.0 ± 21.6 pmol/ml/m²). | |
| Effect of Aspirin | Aspirin treatment in healthy volunteers decreased urinary tetranor-PGEM concentrations by approximately 44%. |
Experimental Protocols
The accurate quantification of this compound from biological samples, primarily urine, is critical for its use as a biomarker. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays have also been developed for prostaglandin metabolites.
Quantification of this compound by LC-MS/MS
This method often involves the intentional acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable this compound for consistent and reproducible measurement.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate prostaglandins from the urine matrix and remove interfering substances.
-
Protocol Outline:
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., deuterated tetranor-PGEM-d6) is added to each sample to account for extraction losses and matrix effects.
-
The pH of the urine is adjusted to ~3.0 with a suitable acid (e.g., formic acid).
-
The samples are loaded onto a pre-conditioned SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-polarity solvent to remove hydrophilic impurities.
-
The prostaglandins are eluted with a more non-polar solvent (e.g., ethyl acetate or methanol).
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
2. Acid-Catalyzed Dehydration (Conversion of Tetranor-PGEM to this compound)
-
Objective: To convert the unstable tetranor-PGEM to the stable this compound for accurate quantification.
-
Protocol Outline:
-
The dried extract from the SPE step is reconstituted in a solution containing an acid catalyst (e.g., methanolic HCl).
-
The mixture is incubated to allow for the complete dehydration of tetranor-PGEM and its deuterated internal standard to their respective this compound forms.
-
The reaction is then stopped, and the solvent is evaporated.
-
The final residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate this compound from other components and quantify it with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and its corresponding product ion, providing high specificity. The ratio of the signal from the endogenous this compound to the deuterated internal standard is used to calculate the concentration.
-
Immunoassay for Prostaglandin Metabolites
While LC-MS/MS is the gold standard, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) offer a higher-throughput, though potentially less specific, alternative.
-
Principle: These are competitive assays where the this compound in the sample competes with a labeled this compound for binding to a limited number of specific antibodies. The amount of bound labeled-tetranor-PGAM is inversely proportional to the amount of unlabeled this compound in the sample.
-
Development and Use:
-
Antibody Production: Antibodies with specificity for this compound can be generated by immunizing animals with a this compound-carrier protein conjugate.
-
Assay Procedure: A microplate is coated with antibodies. The urine sample, along with a known amount of enzyme-labeled this compound, is added. After incubation and washing, a substrate is added that produces a colorimetric or chemiluminescent signal. The signal is then measured, and the concentration of this compound in the sample is determined by comparison to a standard curve.
-
Cross-Reactivity: A critical consideration for immunoassays is the cross-reactivity of the antibody with other related prostaglandin metabolites. For instance, an ELISA kit for tetranor-PGDM showed some cross-reactivity with this compound. A chemiluminescent enzyme immunoassay has been developed for "PGE-MUM" (of which tetranor-PGEM is the main component).
-
Mandatory Visualizations
Caption: Metabolic pathway from Arachidonic Acid to this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
This compound plays an indirect yet indispensable role in the study of the cyclooxygenase pathway. While likely biologically inactive itself, its stability and direct correlation with systemic PGE2 production make it an invaluable biomarker for researchers in academia and the pharmaceutical industry. The use of robust analytical methods like LC-MS/MS for the quantification of this compound in urine allows for reliable assessment of COX pathway activity in various physiological and pathological states. This guide provides a foundational understanding of this compound's significance, the methods for its analysis, and its application in research, thereby enabling more accurate investigations into the complex roles of PGE2 in health and disease.
References
- 1. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Urinary Tetranor-Prostaglandin A Metabolite (tetranor-PGAM): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentrations, analytical methodologies, and metabolic pathways associated with tetranor-prostaglandin A metabolite (tetranor-PGAM) in human urine. While direct quantitative data for endogenous this compound is limited, this guide synthesizes available information on its closely related precursors and its primary role as an analytical surrogate for assessing prostaglandin E2 (PGE2) biosynthesis.
Quantitative Data on Urinary Prostaglandin Metabolites
Direct measurement of endogenous physiological concentrations of this compound in urine is not commonly reported in scientific literature. Instead, this compound is often utilized as a stable, dehydrated derivative for the quantification of its precursor, tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the major urinary metabolite of PGE2. The following tables summarize the reported physiological concentrations of the more extensively studied urinary tetranor metabolites, tetranor-PGEM and tetranor-PGDM (a major metabolite of PGD2), in healthy individuals. These values provide a crucial context for understanding the typical range of these prostaglandin metabolites in urine.
Table 1: Physiological Concentrations of Urinary Tetranor-PGEM in Healthy Adults
| Analyte | Concentration Range | Method of Analysis | Reference |
| Tetranor-PGEM | 2.6 - 7.4 ng/mg creatinine | LC-MS/MS | [1] |
| Tetranor-PGEM | Reportable range: 0.5-100 ng/mL | Online SPE-LC-MS/MS | [2][3] |
Table 2: Physiological Concentrations of Urinary Tetranor-PGDM in Healthy Adults
| Analyte | Concentration Range | Method of Analysis | Reference |
| Tetranor-PGDM | 0.3 - 2.5 ng/mg creatinine | LC-MS/MS | [1] |
| Tetranor-PGDM | Reportable range: 0.2-40 ng/mL | Online SPE-LC-MS/MS | [2] |
Metabolic Signaling Pathways
This compound is primarily formed through the dehydration of tetranor-PGEM. Tetranor-PGEM itself is a downstream metabolite of PGE2, which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. A secondary, less documented pathway may involve the metabolism of prostaglandin A2 (PGA2) to this compound.
Primary Metabolic Pathway: From PGE2 to this compound
The metabolic cascade from arachidonic acid to this compound is a multi-step enzymatic and non-enzymatic process.
Potential Secondary Metabolic Pathway: From PGA2
An alternative pathway for the formation of this compound involves the metabolism of PGA2. PGA2 can be formed from the dehydration of PGE2.
Experimental Protocols
The standard method for quantifying urinary tetranor-PGEM, and by extension this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol often involves the intentional dehydration of tetranor-PGEM to the more stable this compound for accurate measurement.
Quantification of Tetranor-PGEM via Dehydration to this compound by LC-MS/MS
This method involves the acid-catalyzed conversion of tetranor-PGEM to this compound, followed by quantification using LC-MS/MS.
Experimental Workflow:
Detailed Steps:
-
Sample Collection and Storage: Collect urine samples and store them at -80°C to prevent degradation of prostaglandin metabolites.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard, such as tetranor-PGEM-d6, to the urine sample. This standard will also undergo dehydration to this compound-d6 and is used to correct for sample loss and matrix effects during sample preparation and analysis.
-
Acid-Catalyzed Dehydration: Acidify the urine sample, typically with formic acid, and incubate to promote the conversion of tetranor-PGEM and its deuterated analog to their respective this compound forms.
-
Solid Phase Extraction (SPE): Purify and concentrate the sample using a C18 SPE cartridge. This step removes interfering substances from the urine matrix.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the analytes using a reverse-phase C18 column with a gradient elution, typically using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.
-
Mass Spectrometric Detection: Detect and quantify the this compound and its deuterated internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard. The concentration of tetranor-PGEM in the original urine sample is then calculated based on the measured amount of this compound relative to the internal standard.
Conclusion
While direct physiological concentrations of urinary this compound are not well-documented, its role as a stable analytical surrogate for tetranor-PGEM is crucial for researchers studying PGE2-mediated biological processes. The established LC-MS/MS methodology involving the dehydration of tetranor-PGEM to this compound provides a robust and reliable means of assessing systemic PGE2 production. This technical guide provides the foundational knowledge for incorporating the analysis of this important prostaglandin metabolite into research and drug development programs.
References
An In-depth Technical Guide on the Formation of Tetranor-PGAM from Prostaglandin E2 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a principal bioactive eicosanoid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its biological activity is tightly regulated through a complex network of synthesis and metabolic inactivation. A key metabolic pathway involves the conversion of PGE2 to its urinary metabolites, including tetranor-prostaglandin A metabolite (tetranor-PGAM). Understanding the intricacies of this metabolic cascade is crucial for the development of novel therapeutic agents that target the PGE2 signaling axis. This technical guide provides a comprehensive overview of the formation of this compound from PGE2, detailing the enzymatic steps, quantitative data, experimental protocols, and associated signaling pathways.
The Metabolic Pathway: From PGE2 to this compound
The metabolic transformation of PGE2 to this compound is a multi-step process primarily involving two key enzymatic phases: initial oxidation and subsequent chain shortening through beta-oxidation.
Initial Metabolism of PGE2
The first and rate-limiting step in the catabolism of PGE2 is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[2][3] This conversion results in the formation of 15-keto-PGE2, a biologically less active metabolite.[2] Subsequently, the double bond at C13-C14 is reduced by 15-oxo-prostaglandin Δ13-reductase , yielding 13,14-dihydro-15-keto-PGE2.[4]
Peroxisomal Beta-Oxidation
Following the initial enzymatic modifications, the shortened fatty acid side chain of 13,14-dihydro-15-keto-PGE2 undergoes two cycles of peroxisomal beta-oxidation . This process, occurring within the peroxisomes, involves a series of enzymatic reactions that sequentially shorten the carboxylic acid side chain by two carbons in each cycle, leading to the formation of a tetranor (four carbons shorter) metabolite. The primary product of this pathway is tetranor-prostaglandin E metabolite (tetranor-PGEM).
Formation of this compound
This compound is a dehydration product of tetranor-PGEM. This conversion can occur spontaneously and results in a more stable molecule, making it a suitable surrogate for measuring PGE2 biosynthesis in biological samples.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the formation of this compound.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Source Organism | Reference |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin E2 | 1 | 450 | Human Placenta | |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | NAD+ | 44 | 450 | Human Placenta |
| Metabolite | Biological Fluid | Condition | Concentration Range | Reference |
| Tetranor-PGEM | Urine | Healthy Volunteers | 0.5 - 100 ng/mL | |
| Tetranor-PGEM | Urine | Healthy Humans | 2.6 - 7.4 ng/mg creatinine | |
| Tetranor-PGEM | Urine | Smokers | Median: 15.7 ng/mg creatinine | |
| Tetranor-PGEM | Urine | Non-smokers | Median: 9.9 ng/mg creatinine | |
| Tetranor-PGEM | Plasma | Non-diabetic Individuals | 51.6 ± 30.4 pg/mL | |
| Tetranor-PGEM | Plasma | Type 2 Diabetes Patients | 101.5 ± 39.1 pg/mL | |
| Prostaglandin E2 | Plasma | Healthy Controls | - | |
| Prostaglandin E2 | Plasma | Dexamethasone-induced Hypertension (Rat) | Increased by 157% |
Experimental Protocols
15-PGDH Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for measuring 15-PGDH activity in tissue or cell lysates.
Materials:
-
15-PGDH Assay Buffer
-
Sample (tissue homogenate or cell lysate)
-
15-PGDH Positive Control
-
NADH Standard
-
Probe (in DMSO)
-
15-PGDH Developer
-
96-well white microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (1 x 10^6) in 100 µL of ice-cold 15-PGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in 15-PGDH Assay Buffer (e.g., 0, 40, 80, 120, 160, 200 pmol/well).
-
Adjust the final volume of each standard to 50 µL/well with Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each well, prepare a 50 µL Reaction Mix containing 46 µL 15-PGDH Assay Buffer, 1 µL Probe, and 3 µL 15-PGDH Substrate.
-
For a background control, substitute the substrate with Assay Buffer.
-
-
Assay:
-
Add 50 µL of sample or 15-PGDH Positive Control to the appropriate wells.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the background reading from all sample and standard readings.
-
Plot the NADH standard curve and determine the concentration of NADH generated in the sample wells.
-
Calculate the 15-PGDH activity based on the amount of NADH generated per unit time.
-
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method often involves the acid-catalyzed dehydration of the more unstable tetranor-PGEM to the more stable this compound for accurate quantification.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated tetranor-PGEM)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Spike the samples with the internal standard.
-
Acidify the urine with formic acid to facilitate the dehydration of tetranor-PGEM to this compound.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile containing a small percentage of formic acid.
-
Detect and quantify the analytes using tandem mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to urinary creatinine concentration.
-
PGE2 Signaling Pathways
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling pathways.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
References
- 1. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urinary Tetranor-PGAM Measurement by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and chemical instability, direct measurement of PGE2 in biological fluids is challenging. Therefore, the quantification of its downstream metabolites in urine serves as a reliable method to assess systemic PGE2 production. The major urinary metabolite of PGE2 is tetranor-prostaglandin E metabolite (tetranor-PGEM). However, tetranor-PGEM is also chemically unstable. A common and robust analytical strategy involves the acid-catalyzed dehydration of tetranor-PGEM to its more stable form, tetranor-prostaglandin A metabolite (tetranor-PGAM), which is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the measurement of urinary this compound as a surrogate marker for PGE2 biosynthesis.
Prostaglandin E2 Signaling and Metabolism
Prostaglandin E2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. PGE2 is rapidly metabolized in the body to various products, with tetranor-PGEM being a major urinary metabolite. The conversion of tetranor-PGEM to this compound for analytical purposes is a key step in the following protocol.
References
Application Notes and Protocols for Tetranor-PGAM Solid Phase Extraction from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The quantification of its metabolites in urine provides a non-invasive tool to assess systemic PGE2 production. Tetranor-prostaglandin E metabolite (tetranor-PGEM) is a major urinary metabolite of PGE2.[1][2][3] Due to its instability, tetranor-PGEM is often dehydrated to the more stable tetranor-prostaglandin A metabolite (tetranor-PGAM) for accurate quantification. This document provides a detailed protocol for the solid phase extraction (SPE) of this compound from human urine, a critical step for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Prostaglandin E2 Metabolism to Tetranor-PGEM
The metabolic degradation of PGE2 is a multi-step enzymatic process. It primarily begins with the oxidation of the 15-hydroxyl group by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond. Subsequent beta-oxidation and omega-oxidation shorten the side chains, leading to the formation of tetranor-PGEM, which is then excreted in the urine.[4][5]
Caption: Metabolic pathway of Prostaglandin E2 to tetranor-PGEM.
Experimental Protocol: Solid Phase Extraction of this compound from Urine
This protocol is a general guideline for the solid-phase extraction of this compound using a C18 reverse-phase cartridge and may require optimization for specific applications.
Materials:
-
C18 SPE Cartridges (e.g., 50 or 100 mg/1 mL)
-
Urine samples
-
Internal Standard (e.g., deuterated tetranor-PGEM)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Hydrochloric Acid (2N) or Formic Acid
-
Nitrogen gas supply for evaporation
-
SPE manifold (optional)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Transfer a known volume (e.g., 1-2 mL) of the supernatant to a clean tube.
-
Spike the sample with an appropriate internal standard.
-
Acidify the urine sample to a pH of approximately 3.5 using 2N HCl or formic acid. This step is crucial for the efficient retention of the acidic prostaglandins on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on an SPE manifold.
-
Wash the cartridges with 1-2 column volumes (e.g., 2 mL) of methanol.
-
Equilibrate the cartridges with 1-2 column volumes (e.g., 2 mL) of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned C18 cartridge.
-
Maintain a slow and consistent flow rate of approximately 0.5-1 mL/minute to ensure optimal binding.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of 15% ethanol to remove less non-polar interferences.
-
Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the retained prostaglandins from the cartridge with 1-2 column volumes (e.g., 2 mL) of ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.
-
Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Caption: Solid Phase Extraction workflow for this compound from urine.
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of tetranor-prostaglandin metabolites in urine, providing an overview of expected method performance.
| Parameter | Tetranor-PGDM | Tetranor-PGEM | Notes | Reference |
| Recovery (%) | 77.1 - 113.5 | - | Recovery from SPE procedure. | |
| Intra-assay Precision (%CV) | 3.9 - 6.0 | < 15 | Also referred to as repeatability. | |
| Inter-assay Precision (%CV) | 5.7 - 10.4 | < 15 | Also referred to as intermediate precision. | |
| Reportable Range (ng/mL) | 0.2 - 40 | 0.5 - 100 | Linear range of the assay. | |
| Limit of Detection (LOD) (ng/mL) | 0.0498 | - | The lowest amount of analyte that can be detected. |
Conclusion
This application note provides a comprehensive protocol for the solid phase extraction of this compound from urine, a crucial sample preparation step for accurate quantification. The provided workflow and performance data serve as a valuable resource for researchers and scientists in the field of eicosanoid analysis and drug development. Adherence to a well-validated SPE protocol is essential for obtaining reliable and reproducible results in the measurement of this important biomarker of systemic PGE2 production.
References
- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetranor-PGAM Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and short half-life in circulation, direct measurement of PGE2 in biological fluids like plasma is often unreliable for assessing its systemic production.[1][2] Therefore, the quantification of its downstream metabolites provides a more accurate and stable representation of endogenous PGE2 biosynthesis.
One of the major urinary metabolites of PGE2 is 7-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, commonly known as tetranor-PGEM.[1][2] However, tetranor-PGEM is chemically unstable.[2] It readily undergoes dehydration to form tetranor-PGAM (tetranor-prostaglandin A metabolite). Consequently, this compound is a stable analyte that can be reliably measured as a surrogate marker for tetranor-PGEM and, by extension, systemic PGE2 production.
This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of this compound in plasma, primarily utilizing liquid-liquid extraction (LLE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway of this compound Formation
The metabolic cascade from PGE2 to this compound involves several enzymatic steps and a final dehydration reaction. Understanding this pathway is crucial for interpreting the analytical results in the context of underlying biological processes.
Metabolic pathway of PGE2 to this compound.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of prostaglandins and related compounds in plasma. It is recommended that each laboratory validates the method with their own equipment and standards.
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge capable of 4°C and at least 2500 x g
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the efficient extraction of this compound from human plasma while minimizing matrix effects.
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice.
-
In a polypropylene tube, add 500 µL of plasma.
-
Spike with an appropriate amount of deuterated internal standard (e.g., 10 µL of a 100 ng/mL solution of this compound-d4).
-
Vortex briefly to mix.
-
-
Acidification and Protein Precipitation:
-
Add 20 µL of 1 M citric acid or 10 µL of formic acid to the plasma sample to adjust the pH and prevent peroxidation.
-
Add 1.5 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Centrifuge the samples at 2500 x g for 10 minutes at 4°C.
-
Three layers should be visible: a top organic layer, a middle layer of precipitated proteins, and a bottom aqueous layer.
-
-
Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process by adding another 1.5 mL of the hexane/ethyl acetate mixture to the remaining plasma, vortexing, and centrifuging as before.
-
Combine the organic layers from both extractions.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Experimental Workflow
Liquid-liquid extraction workflow for this compound.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Data Presentation
| Analyte | Extraction Method | Recovery (%) | Precision (%RSD) | LOQ (ng/mL) | Reference |
| **Prostaglandin E₂ (PGE₂) ** | LLE | 95.1 - 104.7 | < 15 | 1 | |
| Leukotriene B₄ (LTB₄) | LLE | 86.4 - 103.2 | < 15 | 1 | |
| 8-iso-Prostaglandin F2α | LLE | > 85 | < 7 | 0.1 (µg/L) |
Discussion and Considerations
-
Sample Handling: Prostaglandins are susceptible to degradation. It is crucial to keep plasma samples on ice during preparation and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification as it compensates for variability in extraction efficiency and matrix effects.
-
Method Validation: It is imperative to perform a full method validation for the analysis of this compound in plasma, including assessments of linearity, accuracy, precision, recovery, matrix effects, and stability, according to relevant regulatory guidelines.
-
Alternative Methods: While LLE is a robust and widely used technique, solid-phase extraction (SPE) can also be employed for sample cleanup and concentration. SPE may offer advantages in terms of higher throughput and reduced solvent consumption. Additionally, for GC-MS analysis, derivatization of the analyte is necessary to increase its volatility.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the sample preparation and analysis of this compound in plasma. By adapting and validating these methods, researchers and drug development professionals can achieve reliable and accurate quantification of this important biomarker, facilitating a better understanding of the role of PGE2 in health and disease.
References
Assessing NSAID Efficacy Through Tetranor-PGAM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[1][2] Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its systemic production can be reliably monitored by measuring its major urinary metabolite, tetranor-prostaglandin E metabolite (tetranor-PGEM). Due to the instability of tetranor-PGEM, its dehydration product, tetranor-prostaglandin A metabolite (tetranor-PGAM), serves as a stable and reliable biomarker for assessing PGE2 biosynthesis and, consequently, the efficacy of NSAIDs.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker to evaluate the pharmacodynamic effects of various NSAIDs.
Signaling Pathway: NSAID Inhibition of Prostaglandin Synthesis
The following diagram illustrates the biochemical pathway leading to the production of prostaglandins and the mechanism of action of NSAIDs.
References
- 1. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Urinary Tetranor-PGAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a urinary biomarker that serves as a stable indicator of systemic Prostaglandin E2 (PGE2) production. PGE2 is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, PGE2 is rapidly metabolized and chemically unstable, making its direct measurement in biological fluids challenging. Its major urinary metabolite, tetranor-prostaglandin E metabolite (tetranor-PGEM), is also unstable. This compound is a dehydration product of tetranor-PGEM and offers a more stable surrogate for assessing in vivo PGE2 biosynthesis.[1][2][3]
These application notes provide a comprehensive overview of the clinical applications, experimental protocols, and data interpretation for the measurement of urinary this compound.
Clinical Applications
The measurement of urinary this compound, as a surrogate for tetranor-PGEM and an index of systemic PGE2 production, has several promising clinical applications:
-
Biomarker for Diabetic Nephropathy: Elevated levels of urinary tetranor-PGEM have been observed in patients with diabetic nephropathy, with concentrations increasing with the progression of the disease.[4][5] As a stable dehydration product, this compound can be a reliable biomarker for the diagnosis and staging of diabetic nephropathy.
-
Inflammatory Diseases: Systemic inflammation is often associated with increased PGE2 synthesis. Monitoring urinary this compound can be valuable in assessing disease activity and therapeutic response in various inflammatory conditions.
-
Oncology: PGE2 has been implicated in the development and progression of several types of cancer. Measuring urinary this compound may serve as a non-invasive tool for cancer risk assessment, screening, and monitoring treatment efficacy.
-
Drug Development: In the development of drugs targeting the cyclooxygenase (COX) pathways and PGE2 synthesis, urinary this compound can be used as a pharmacodynamic biomarker to assess target engagement and dose-response relationships.
Signaling Pathway
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various prostaglandins, including PGE2. PGE2 is then metabolized to tetranor-PGEM, which can dehydrate to form the more stable this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 52510-53-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetranor-PGAM Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and chemical instability, direct measurement of PGE2 in biological fluids is often impractical for accurately assessing its systemic production. The major urinary metabolite of PGE2, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor-PGEM), serves as a stable and reliable biomarker for systemic PGE2 biosynthesis. Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a dehydration product of tetranor-PGEM and can be measured as a surrogate for tetranor-PGEM levels, offering a valuable tool for high-throughput screening (HTS) in drug discovery and clinical research.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput quantification of this compound levels in biological samples, primarily urine. The described methodology is centered around an automated online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive platform for large-scale screening.
Signaling and Metabolic Pathways
Prostaglandin E2 Signaling
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Activation of these receptors initiates diverse downstream signaling cascades, influencing cellular processes such as proliferation, differentiation, and apoptosis. The specific signaling pathway activated depends on the EP receptor subtype expressed by the target cell.
Caption: Prostaglandin E2 (PGE2) signaling pathways mediated by EP receptors.
Metabolic Pathway of PGE2 to this compound
PGE2 undergoes a series of metabolic conversions, primarily in the lungs, kidneys, and liver. The initial steps involve oxidation and reduction, followed by beta- and omega-oxidation, leading to the formation of tetranor-PGEM. Tetranor-PGEM is then excreted in the urine, where it can dehydrate to form the more stable this compound.
Caption: Metabolic pathway of PGE2 to its urinary metabolite this compound.
High-Throughput Screening Workflow
A typical HTS workflow for this compound quantification involves automated sample preparation, followed by rapid analysis using online SPE-LC-MS/MS. This approach minimizes manual handling, reduces sample preparation time, and increases throughput.
Caption: High-throughput screening workflow for this compound quantification.
Data Presentation
The quantitative performance of the high-throughput online SPE-LC-MS/MS method for tetranor-PGEM (and by extension, this compound) is summarized below. This data serves as a benchmark for assay validation and performance monitoring.
Table 1: Assay Performance Characteristics for Tetranor-PGEM
| Parameter | Value | Reference |
| Reportable Range | 0.5 - 100 ng/mL | [5] |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (%Bias) | < 15% |
Table 2: Reported Urinary Levels of Tetranor-PGEM in Human Populations
| Population | Mean Level (ng/mg creatinine) | Condition | Reference |
| Healthy Adults | 2.6 - 7.4 | Normal Physiology | |
| Healthy Infants | 37.0 ± 21.6 (pmol/ml/m²) | Normal Physiology | |
| Infants with Viral Fever | 102.4 ± 56.2 (pmol/ml/m²) | Inflammatory Response | |
| Patients with COPD | Significantly higher than healthy volunteers | Inflammatory Disease | |
| Patients with Diabetic Nephropathy | Increased with disease progression | Metabolic Disease | |
| Patients with Fukuyama Congenital Muscular Dystrophy | 30.9 ± 52.3 | Genetic Disorder |
Experimental Protocols
Protocol 1: High-Throughput Quantification of Urinary this compound using Online SPE-LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of tetranor-PGDM and tetranor-PGEM. As this compound is a stable dehydration product of tetranor-PGEM, this method is suitable for its quantification.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., tetranor-PGEM-d6, which will also account for this compound formation from PGEM during sample processing)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or acetic acid (LC-MS grade)
-
96-well plates
-
Automated liquid handling system
-
Online SPE system with appropriate cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Sample Preparation (Automated)
-
Thaw urine samples at 4°C. Note that tetranor-PGEM is unstable at room temperature for extended periods (e.g., 24 hours), which further supports the measurement of the more stable this compound.
-
Using an automated liquid handler, transfer a defined volume (e.g., 100 µL) of each urine sample to a 96-well plate.
-
Add an internal standard solution to each well.
-
Centrifuge the plate to pellet any precipitates.
-
Place the 96-well plate in the autosampler of the LC-MS/MS system.
3. Online Solid-Phase Extraction (SPE)
-
The online SPE system automatically loads a specific volume of the sample onto the SPE cartridge.
-
The cartridge is washed with an aqueous solution (e.g., water with 0.1% formic acid) to remove salts and other polar interferences.
-
The analytes are then eluted from the SPE cartridge onto the analytical LC column using the LC mobile phase.
4. Liquid Chromatography (LC)
-
Column: A suitable C18 column (e.g., Shim-Pack XR-ODSIII, 150 × 2.00 mm, 2.2 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.37 mL/min.
-
Gradient: A gradient elution should be optimized to ensure separation of this compound from other matrix components. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the analyte.
5. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusing the analytical standards.
-
Note: The MRM transitions for this compound will be different from tetranor-PGEM due to the loss of a water molecule.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
6. Data Analysis
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Quality Control and Assay Validation
To ensure the reliability of the HTS data, a robust quality control and validation protocol is essential.
1. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking a surrogate matrix (e.g., artificial urine or a pooled urine sample with low endogenous levels) with known concentrations of this compound.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the expected range of the study samples.
2. Validation Parameters
-
Linearity: Assess the linearity of the calibration curve over the intended analytical range. A correlation coefficient (r²) of >0.99 is desirable.
-
Precision and Accuracy: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-assay precision (%CV) and accuracy (%Bias). Acceptance criteria are typically within ±15%.
-
Selectivity: Evaluate potential interference from other endogenous compounds in the matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, room temperature).
Conclusion
The high-throughput screening of this compound levels provides a powerful tool for assessing systemic PGE2 production in a variety of research and clinical settings. The automated online SPE-LC-MS/MS methodology described offers a sensitive, specific, and efficient approach for analyzing large numbers of samples. By implementing rigorous quality control and validation procedures, researchers can generate reliable and reproducible data to advance our understanding of the role of prostaglandins in health and disease and to facilitate the discovery of novel therapeutics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS 52510-53-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. WO2011159741A2 - Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetranor-PGAM as a Surrogate for Tetranor-PGEM Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and chemical instability, direct measurement of PGE2 in biological fluids is not a reliable indicator of its systemic production. Consequently, researchers turn to its downstream metabolites for a more accurate assessment. The major urinary metabolite of PGE2 is 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as tetranor-prostaglandin E metabolite (tetranor-PGEM).
However, tetranor-PGEM itself is chemically unstable and can be challenging to measure accurately, particularly during sample storage and processing.[1][2] It readily undergoes dehydration to form tetranor-prostaglandin A metabolite (tetranor-PGAM).[1][2][3] This inherent instability of tetranor-PGEM has led to the establishment of this compound as a stable and reliable surrogate biomarker for systemic PGE2 production. This document provides detailed application notes and protocols for the measurement of this compound as a surrogate for tetranor-PGEM.
Rationale for Using this compound as a Surrogate
The primary justification for using this compound as a surrogate for tetranor-PGEM stems from the chemical instability of tetranor-PGEM. Tetranor-PGEM is prone to dehydration, a process that can be catalyzed by acid or base and may even occur spontaneously under certain conditions. This conversion to the more stable this compound can lead to an underestimation of the actual tetranor-PGEM concentration if not accounted for.
By intentionally converting all tetranor-PGEM in a sample to this compound through a controlled chemical reaction (acid-catalyzed dehydration) prior to analysis, a single, stable analyte can be quantified. This approach simplifies the analytical procedure and enhances the robustness and reproducibility of the measurement.
Signaling Pathway and Metabolic Conversion
The following diagram illustrates the metabolic pathway from PGE2 to tetranor-PGEM and its subsequent dehydration to this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and tetranor-PGEM from published literature.
Table 1: LC-MS/MS Assay Parameters
| Parameter | tetranor-PGDM | tetranor-PGEM | Reference |
|---|---|---|---|
| Reportable Range | 0.2-40 ng/mL | 0.5-100 ng/mL | |
| Intra-assay Precision (%CV) | < 15% | < 15% | |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | < 15% | < 15% | |
Table 2: Stability of Tetranor-PGEM
| Condition | Stability | Reference |
|---|---|---|
| Room Temperature (24h) | Unstable (recovery below 80%) | |
| 4°C | Stable |
| Three Freeze/Thaw Cycles | Stable | |
Experimental Protocols
Urinary Sample Collection and Storage
-
Collect urine samples in sterile containers.
-
If not processed immediately, store samples at -80°C to minimize degradation of tetranor-PGEM.
-
For long-term storage, -80°C is recommended.
Experimental Workflow for Sample Preparation and Analysis
The following diagram outlines the general workflow for the quantification of this compound as a surrogate for tetranor-PGEM.
Detailed Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from methodologies described for the quantification of prostaglandin metabolites.
Materials:
-
Urine samples
-
Deuterated internal standard (e.g., tetranor-PGEM-d6)
-
Formic acid
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen urine samples on ice.
-
Vortex each sample to ensure homogeneity.
-
To a 0.2 mL aliquot of urine, add the deuterated internal standard (e.g., tetranor-PGEM-d6) to a final concentration of 2 ng/0.2 mL.
-
-
Acid-Catalyzed Dehydration:
-
Acidify the samples by adding a small volume of formic acid to facilitate the conversion of tetranor-PGEM to this compound. The exact concentration and incubation time should be optimized, but a common approach is to adjust the pH to ~3 and incubate for a defined period at room temperature or slightly elevated temperature.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analytes (this compound and the internal standard) with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The flow rate and gradient profile should be optimized to achieve good separation of this compound from other urinary components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound and its deuterated internal standard need to be determined. Due to their similar structures, tetranor-PGDM and tetranor-PGEM (and by extension, this compound) can have identical MRM transitions, necessitating robust chromatographic separation.
-
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative ESI |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
Data Analysis and Interpretation
-
Calibration Curve: Prepare a calibration curve using known concentrations of a this compound analytical standard spiked into a surrogate matrix (e.g., synthetic urine or a pooled urine sample).
-
Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Normalization: To account for variations in urine dilution, it is common practice to normalize the this compound concentration to the urinary creatinine concentration. The final results are typically expressed as ng/mg creatinine.
Logical Relationship Diagram
The following diagram illustrates the logical basis for using this compound as a surrogate.
Conclusion
The measurement of urinary this compound as a surrogate for tetranor-PGEM provides a robust and reliable method for assessing systemic PGE2 production. By addressing the inherent instability of tetranor-PGEM through a controlled chemical conversion, this approach offers improved accuracy and reproducibility, making it a valuable tool for researchers, scientists, and drug development professionals in various fields of study. The protocols and information provided herein serve as a comprehensive guide for the implementation of this important analytical technique.
References
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Tetranor-PGAM in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetranor-prostaglandin A metabolite (tetranor-PGAM). This resource provides essential guidance on improving the stability of this compound in biological samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a downstream metabolite of prostaglandin E2 (PGE2). It is formed from the dehydration of its unstable precursor, tetranor-PGEM, which is the major urinary metabolite of PGE2.[1] Due to the inherent instability of tetranor-PGEM, it can spontaneously convert to this compound in biological samples. Therefore, controlling the pre-analytical conditions is critical to either preserve tetranor-PGEM or to ensure its complete and consistent conversion to this compound for accurate quantification.
Q2: What are the primary factors that affect the stability of this compound and its precursor in my samples?
A2: The main factors affecting stability are temperature, pH, and storage duration. Prostaglandins and their metabolites are sensitive to degradation at room temperature and under alkaline conditions. The pH of biological fluids like plasma and urine can increase during storage, which can lead to the degradation of pH-labile compounds.[2]
Q3: What is the recommended storage temperature for samples intended for this compound analysis?
A3: For long-term storage, it is highly recommended to store samples at -80°C. While some prostaglandin metabolites have shown stability at -40°C for over 10 years, a study indicated that "polar tetranors" can degrade by 50% after 5 months at -20°C but are stable for over 3 years at -70°C.[3] For short-term storage, 4°C is acceptable for some sample types, but room temperature should be avoided.
Q4: Should I add any preservatives or inhibitors to my samples upon collection?
A4: Yes, for blood samples (plasma and serum), it is recommended to add a prostaglandin synthetase inhibitor, such as indomethacin, to prevent the continued enzymatic production of prostaglandins after sample collection. For urine samples, adjusting the pH can help stabilize the analyte.
Q5: Can I use serum instead of plasma for this compound analysis?
A5: Plasma is generally preferred over serum for prostaglandin analysis. The clotting process in serum collection can activate platelets, which may lead to the release of prostaglandins and affect the accuracy of the results. If serum is used, it should be processed quickly and at low temperatures.
Troubleshooting Guides
Issue 1: High Variability in this compound Measurements Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are handled uniformly from collection to analysis. This includes consistent timing for processing, temperature exposure, and storage. |
| Variable conversion of tetranor-PGEM to this compound | Standardize the sample pre-treatment. For methods that measure this compound as a surrogate for tetranor-PGEM, ensure complete and consistent dehydration by acidifying the sample prior to analysis as per a validated protocol. |
| Repeated freeze-thaw cycles | Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw cycles. While the precursor tetranor-PGEM has been shown to be stable for up to three freeze-thaw cycles in urine, minimizing these cycles is a best practice. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques, especially when handling small volumes of samples and standards. |
Issue 2: Lower Than Expected this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Review storage conditions. Samples may have been stored at an inappropriate temperature or for too long. Refer to the stability data tables below. Long-term storage at -20°C may lead to significant degradation.[3] |
| Degradation at room temperature | Minimize the time samples are kept at room temperature during processing. The precursor, tetranor-PGEM, is known to be unstable at room temperature in urine for 24 hours. Perform all steps on ice whenever possible. |
| Incorrect sample pH | Measure the pH of the sample matrix. An increase in pH during storage can lead to degradation. Consider buffering or acidifying samples upon collection. |
| Issues with analytical method (ELISA or LC-MS/MS) | Consult the troubleshooting guide for your specific assay. This may include checking reagent integrity, instrument calibration, and the performance of the standard curve. |
Data on this compound and Precursor Stability
The stability of this compound is closely linked to its precursor, tetranor-PGEM. The following tables summarize available data to guide sample handling and storage.
Table 1: Stability of Tetranor-PGEM in Human Urine
| Condition | Duration | Stability | Source |
| Room Temperature | 24 hours | Unstable (recovery below 80%) | |
| 4°C | Not specified | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Table 2: Long-Term Stability of "Polar Tetranor" Prostaglandins in Urine
| Storage Temperature | Duration | Stability | Source |
| -20°C | 5 months | 50% reduction | |
| -70°C | > 3 years | Stable |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage for this compound Analysis
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Initial Processing: Immediately after collection, cool the sample to 4°C.
-
Centrifugation: To remove cellular debris and particulates, centrifuge the urine at 1,500-2,000 x g for 10 minutes at 4°C.
-
pH Adjustment (Optional but Recommended): For methods involving acid-catalyzed conversion of tetranor-PGEM to this compound, acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid). This can enhance the stability of the analyte.
-
Aliquoting: Transfer the supernatant (or acidified supernatant) into pre-labeled, single-use cryovials.
-
Storage:
-
For analysis within 24-48 hours, store at 4°C.
-
For short to medium-term storage (up to a few months), store at -80°C.
-
For long-term storage, -80°C is essential to prevent degradation.
-
Protocol 2: Plasma Sample Collection and Storage for this compound Analysis
-
Collection: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Inhibition of Prostaglandin Synthesis: Immediately after collection, add a prostaglandin synthetase inhibitor, such as indomethacin, to a final concentration of approximately 10 µg/mL. Gently mix the sample.
-
Cooling: Place the blood sample on ice immediately to slow down enzymatic activity.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, single-use cryovials, avoiding disturbance of the buffy coat.
-
Storage: Immediately freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
PGE2 Metabolic Pathway
The following diagram illustrates the metabolic pathway from the parent compound, arachidonic acid, to PGE2 and its subsequent metabolism to the urinary metabolite tetranor-PGEM, which dehydrates to form this compound.
Caption: Metabolic pathway of PGE2 to this compound.
Experimental Workflow for Sample Stability Testing
This diagram outlines a logical workflow for assessing the stability of this compound in a given biological matrix.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Tetranor-PGAM ELISA
Welcome to the Technical Support Center for the Tetranor-PGAM ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the measurement of tetranor-prostaglandin A metabolite (this compound) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a stable, downstream metabolite of prostaglandin E2 (PGE2). PGE2 is a key lipid mediator involved in inflammation and various physiological processes. However, PGE2 is rapidly metabolized and chemically unstable in biological samples, making its direct measurement challenging. Its major urinary metabolite, tetranor-PGEM, is also unstable. This compound is a dehydration product of tetranor-PGEM and is often measured as a stable and reliable surrogate biomarker to assess the systemic biosynthesis of PGE2.[1][2][3]
Q2: What are the most common sample types for this compound analysis?
Urine is the most common sample type for measuring this compound as it is a major urinary metabolite of PGE2.[1][3] Plasma and serum can also be used, but may require purification to remove interfering substances.
Q3: How should I collect and store my urine samples?
For optimal results, urine samples should be collected and immediately frozen at -80°C if not assayed promptly. It is recommended to add a preservative, such as a cyclooxygenase (COX) inhibitor, to prevent ex vivo prostaglandin synthesis, especially if samples cannot be frozen immediately. Avoid multiple freeze-thaw cycles.
Q4: Is sample purification necessary before running the ELISA?
Yes, for urine samples, purification is highly recommended to minimize matrix effects. Solid-phase extraction (SPE) is a common and effective method for purifying this compound from urine. Direct measurement of diluted urine may be possible, but can be affected by interfering substances, leading to inaccurate results.
Q5: What is the principle of a competitive ELISA for this compound?
This assay is a competitive enzyme-linked immunosorbent assay. In the assay wells, a fixed amount of this compound tracer (e.g., conjugated to an enzyme) competes with the this compound in the sample or standard for a limited number of binding sites on a specific antibody coated on the plate. The amount of tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step, a substrate is added, and the resulting colorimetric signal is measured. The concentration of this compound in the sample is determined by comparing its signal to a standard curve.
Troubleshooting Guide
This guide addresses common problems encountered during a this compound ELISA.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody by performing a titration. | |
| Cross-reactivity with other molecules | Check the cross-reactivity profile of the antibody. If significant, consider sample purification to remove cross-reacting substances. | |
| Contaminated reagents or buffers | Use fresh, sterile buffers and reagents. Ensure pipette tips are clean and dedicated to specific reagents. | |
| Low Signal or No Signal | Inactive reagents (antibody, tracer, or substrate) | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect assay procedure | Carefully review the kit protocol to ensure all steps were performed correctly, including incubation times and temperatures. | |
| Low concentration of this compound in the sample | Concentrate the sample using methods like SPE. Ensure proper sample collection and storage to prevent degradation. | |
| Omission of a critical reagent | Double-check that all reagents were added in the correct order and volume. | |
| Poor Standard Curve | Improper preparation of standards | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh dilution buffers. Avoid repeated freeze-thaw cycles of the standard stock. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique to ensure accuracy and consistency. | |
| Incorrect data analysis | Use the appropriate curve-fitting model for the data (e.g., four-parameter logistic fit). | |
| High Variability Between Replicates | Inconsistent pipetting | Ensure consistent pipetting technique and volume for all wells. |
| "Edge effect" on the plate | Avoid stacking plates during incubation. Ensure even temperature distribution across the plate. Consider not using the outer wells if the effect persists. | |
| Incomplete mixing of reagents | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells. | |
| Sample Values are Inconsistent or Out of Range | Matrix effects from the sample | Purify urine samples using SPE to remove interfering substances. Test different sample dilutions to find a dilution that minimizes matrix interference while keeping the analyte concentration within the assay range. |
| Analyte degradation | Ensure proper sample collection and storage at -80°C to maintain analyte stability. Tetranor-PGEM, the precursor, is unstable at room temperature. |
Quantitative Data Summary
Cross-Reactivity Data
The specificity of an antibody is crucial for accurate quantification. The following table summarizes the cross-reactivity of a commercially available tetranor-PGDM ELISA kit with this compound and other related prostaglandins. Note that this data is for a tetranor-PGDM assay, but provides an indication of the potential for cross-reactivity. A similar cross-reactivity profile would need to be established for a specific this compound antibody.
| Compound | Cross-Reactivity (%) |
| tetranor-PGDM | 100% |
| tetranor-PGJM | 100% |
| This compound | 2.08% |
| tetranor-PGEM | 0.03% |
| tetranor-PGFM | <0.01% |
| Prostaglandin A₂ | <0.01% |
| Prostaglandin D₂ | <0.01% |
| Prostaglandin E₂ | <0.01% |
| Prostaglandin F₂α | <0.01% |
Data from Cayman Chemical tetranor-PGDM ELISA Kit product information.
A patent for a tetranor-PGEM/PGAM specific antibody reported a cross-reactivity of 25.1% for tetranor-PGEM with a this compound standard.
Experimental Protocols & Methodologies
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a method for purifying a related prostaglandin metabolite and is a recommended starting point for this compound purification.
-
Sample Acidification: Acidify urine samples to a pH of approximately 3.5 with a suitable acid (e.g., formic acid). This step protonates the carboxylic acid group of this compound, allowing it to bind to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove polar, interfering substances. Follow with a wash of a non-polar solvent like hexane to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge with an organic solvent such as ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the ELISA assay buffer provided with the kit. The sample is now ready for analysis.
This compound ELISA Protocol (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve.
-
Plate Loading: Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Addition of Tracer: Add the this compound tracer (enzyme-conjugated) to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 18 hours at 4°C). During this incubation, the tracer and the this compound in the samples/standards will compete for binding to the antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Signal Development: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Prostaglandin E2 (PGE2) Metabolism to this compound
Caption: Metabolic pathway of Prostaglandin E2 to its stable urinary metabolite, this compound.
General this compound ELISA Workflow
Caption: A generalized experimental workflow for a competitive this compound ELISA.
References
Technical Support Center: Optimizing LC-MS/MS for Tetranor-PGAM Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of tetranor-prostaglandin A metabolite (tetranor-PGAM).
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS the preferred method for this compound analysis?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the standard for quantifying eicosanoids and their metabolites due to its high sensitivity and selectivity.[1][2] Compared to gas chromatography-mass spectrometry (GC-MS), LC-MS/MS typically does not require complex and laborious derivatization steps.[2][3] It also overcomes the potential for cross-reactivity that can be an issue with antibody-based immunoassays.[3]
Q2: What is this compound and why is it measured?
A2: this compound is a dehydration product of tetranor-PGEM, which is the major urinary metabolite of prostaglandin E2 (PGE2). Because tetranor-PGEM can be unstable, this compound is often measured as a stable surrogate to determine the levels of tetranor-PGEM in biological samples like urine.
Q3: Which ionization mode is most effective for this compound analysis?
A3: Electrospray ionization (ESI) in the negative ion mode is the most common and effective method for analyzing prostaglandins and their metabolites. These molecules typically contain a carboxylic acid group that readily deprotonates to form a negative ion ([M-H]⁻), which is then efficiently detected by the mass spectrometer.
Q4: What are the most critical challenges when developing an LC-MS/MS method for prostaglandin metabolites?
A4: The primary challenges include:
-
Low concentrations: Prostaglandin metabolites are often present in very low quantities in biological matrices, requiring highly sensitive instrumentation and optimized methods.
-
Matrix effects: Components of biological samples (e.g., salts, lipids in urine or plasma) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. This can be minimized with effective sample preparation and the use of a stable isotope-labeled internal standard.
-
Isomeric separation: Many prostaglandins and their metabolites are isomers with the same molecular weight and similar fragmentation patterns. Complete chromatographic separation is therefore essential for accurate quantification.
-
Analyte stability: Some metabolites can be unstable. For instance, tetranor-PGEM is not stable at room temperature for extended periods, which is why the more stable this compound is often measured.
Q5: How can I improve the sensitivity of my this compound assay?
A5: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Tune Mass Spectrometer Parameters: Perform an infusion of a this compound standard to optimize key source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature and flow rate. Also, optimize the collision energy for the specific MRM transitions.
-
Mobile Phase Composition: Test different mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) and pH levels, as these can significantly impact ionization efficiency.
-
LC Column Choice: Use a high-efficiency column, such as one with smaller particles (e.g., sub-2 µm), to achieve better peak shape and resolution, which can improve the signal-to-noise ratio.
Q6: What is the role of an internal standard and which one should be used?
A6: An internal standard (IS) is added to samples at a known concentration before processing to correct for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. For robust and accurate quantification, a stable isotope-labeled (e.g., deuterated) analog of the analyte is the ideal choice. For the analysis of this compound (derived from tetranor-PGEM), a deuterated standard such as tetranor PGEM-d6 is commonly used.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Analyte Signal | 1. Dirty mass spectrometer source (probe, curtain plate). 2. Clog in the LC system or probe. 3. Incorrect MS parameters (wrong transition, low collision energy). 4. Inefficient sample extraction or analyte degradation. 5. Leak in the LC system. | 1. Perform a front-end cleaning of the mass spectrometer interface. 2. Check for clogs by observing the spray; sonicate or replace the electrode if necessary. 3. Infuse a standard to confirm and optimize MS parameters. 4. Review the sample preparation protocol; ensure samples are handled at appropriate temperatures. 5. Check all fittings and connections for signs of a leak. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the column. 4. A leak in the system post-injector. | 1. Replace the guard column or the analytical column. 2. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. 3. Adjust mobile phase pH or modifier to improve peak shape. 4. Systematically check fittings from the injector to the MS source. |
| Unstable Retention Times | 1. Air bubbles in the LC pump or lines. 2. Inconsistent mobile phase preparation. 3. Column temperature fluctuations. 4. Column equilibration is insufficient between runs. | 1. Purge the LC pumps and solvent lines thoroughly. Sonicate solvent filters if air is trapped. 2. Ensure mobile phases are prepared accurately and consistently. Use high-grade solvents. 3. Use a column oven to maintain a stable temperature. 4. Ensure the gradient includes a sufficient re-equilibration time. |
| High Background or Matrix Effects | 1. Insufficient sample cleanup. 2. Contaminated mobile phase or LC system. 3. Co-elution of an interfering compound from the matrix. | 1. Optimize the solid-phase extraction (SPE) wash steps or use a more selective sorbent. 2. Use high-purity, LC-MS grade solvents and modifiers. Flush the system. 3. Adjust the chromatographic gradient to better separate the analyte from interferences. |
| Sample Carryover | 1. Analyte adsorption in the autosampler needle or valve. 2. Insufficient needle/probe washing. 3. Column is not adequately flushed after a high-concentration sample. | 1. The primary source is often the autosampler. 2. Optimize the autosampler wash protocol; use a strong solvent (e.g., acetonitrile/isopropanol) in the wash sequence. 3. Add a high-organic wash step at the end of the gradient and ensure a blank is run after high-concentration samples. |
Experimental Protocols & Data
Protocol: Quantification of this compound in Human Urine
This protocol describes a general method involving acid-catalyzed dehydration of tetranor-PGEM to this compound, followed by LC-MS/MS analysis.
1. Sample Preparation (Dehydration and Extraction)
-
To a 0.2 mL aliquot of urine, add the deuterated internal standard (e.g., tetranor PGEM-d6).
-
Induce acid-catalyzed dehydration to convert tetranor-PGEM and its deuterated analog to this compound and its analog.
-
Perform sample cleanup and concentration using solid-phase extraction (SPE) on a C18 cartridge.
-
Condition the SPE cartridge with methanol, then with water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte and internal standard with an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100-200 µL) for LC-MS/MS injection.
2. LC-MS/MS Parameters
The following tables summarize typical starting parameters for method development. These must be optimized for the specific instrument and application.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Typical Value / Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System |
| Column | C18 Reverse-Phase (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (or Acetonitrile/Methanol mix) with 0.1% Formic Acid or 0.1% Ammonium Hydroxide |
| Flow Rate | 0.25 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B (e.g., 5-15%), increasing to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step. |
Table 2: Typical Tandem Mass Spectrometry Parameters
| Parameter | Typical Value / Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV (must be optimized) |
| Drying Gas Temperature | 230 - 350 °C |
| Drying Gas Flow | 10 - 15 L/min |
| Nebulizer Pressure | 30 - 45 psi |
| MRM Transitions | To be determined by infusing a pure standard of this compound and its deuterated internal standard. |
| Collision Energy (CE) | To be optimized for each MRM transition to yield the most stable and intense product ions. |
Visualizations
Caption: Metabolic and analytical pathway from PGE2 to this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for "No Peak Detected" issue.
References
Technical Support Center: Troubleshooting Low Recovery of Tetranor-PGAM during Solid Phase Extraction (SPE)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the solid phase extraction (SPE) of tetranor-prostaglandin A metabolite (tetranor-PGAM). Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experimental workflow and achieve higher recovery rates.
Troubleshooting Guide: Low this compound Recovery
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include improper sample preparation, suboptimal SPE cartridge conditioning, incorrect sorbent selection, issues with sample loading, inefficient washing steps, or inadequate elution. Each of these steps needs to be carefully optimized to ensure maximum analyte retention and subsequent recovery.
Q2: How does the pH of my sample affect the recovery of this compound?
The pH of the sample is a critical factor for the efficient retention of prostaglandins and their metabolites on reversed-phase SPE sorbents. This compound contains a carboxylic acid group. Acidifying the sample to a pH of approximately 3.5 protonates this group, making the molecule less polar and significantly increasing its retention on nonpolar sorbents like C18.[1] Failure to properly acidify the sample is a frequent cause of low recovery. One study demonstrated that the inclusion of 1% formic acid in the loading mixture increased recoveries of various prostaglandins from biological matrices to 90% or higher.[2]
Q3: My SPE cartridge seems to be the problem. How do I choose the right one and prepare it correctly?
Choosing the appropriate sorbent material and ensuring its proper preparation are crucial for successful SPE.
-
Sorbent Selection: For prostaglandins and their metabolites, octadecyl-bonded silica (C18) is a commonly used and effective stationary phase.[2] For a broader range of prostaglandins, a hydrophilic-lipophilic balanced (HLB) polymer sorbent might also provide good recovery.[1]
-
Proper Conditioning and Equilibration: The sorbent bed must be wetted and activated before loading the sample. This is typically a two-step process:
-
Conditioning: Wet the sorbent with an organic solvent like methanol or isopropanol. This solvates the bonded functional groups.
-
Equilibration: Flush the cartridge with a solution that mimics the sample matrix (e.g., water or a buffer at the same pH as your sample) to prepare the sorbent for sample loading. It is critical to prevent the sorbent from drying out between the equilibration step and sample loading, as this can lead to channeling and poor analyte retention.
-
Q4: I think I might be losing my analyte during the sample loading or washing steps. How can I prevent this?
Loss of this compound during sample loading and washing can occur if the conditions are not optimized.
-
Sample Loading:
-
Flow Rate: A slow and steady flow rate during sample application is essential to allow for adequate interaction between the analyte and the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Refer to the manufacturer's guidelines for the maximum loading capacity of your chosen cartridge.[1]
-
-
Washing Step:
-
Solvent Strength: The wash solvent should be strong enough to remove interfering compounds but weak enough to not elute the analyte of interest. A common strategy is to use a non-polar solvent like hexane to remove non-polar interferences, followed by an aqueous wash.
-
Preventing Analyte Elution: Ensure the wash solvent is not too strong. For reversed-phase SPE, a highly organic wash solvent can lead to premature elution of the analyte.
-
Q5: I have successfully loaded and washed my sample, but the final recovery is still low. What could be wrong with my elution step?
Inadequate elution is a common reason for low recovery even when the preceding steps are performed correctly.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this is typically a polar organic solvent. Methanol, often acidified with a small amount of formic acid (e.g., 0.1%), is a common and effective elution solvent. Acetonitrile can also be used.
-
Elution Volume and Technique: Ensure you are using a sufficient volume of the elution solvent to completely elute the analyte. Applying the elution solvent in two smaller aliquots can sometimes be more effective than a single large volume. Allow the solvent to soak the sorbent for a few minutes before eluting to improve the efficiency of the process.
Frequently Asked Questions (FAQs)
Q: What is a typical recovery rate for this compound or similar prostaglandin metabolites with SPE?
A: Recovery rates can vary depending on the specific protocol, sample matrix, and SPE cartridge used. However, with an optimized protocol, recoveries of 90% or higher have been reported for various prostaglandin metabolites from biological fluids. One study on tetranor-PGDM, a related metabolite, reported a recovery of 77.1% using an HLB SPE cartridge.
Q: Can this compound degrade during the extraction process?
A: While this compound is a dehydration product of the less stable tetranor-PGEM, its stability during the extraction process is generally good. However, prolonged exposure to harsh pH conditions or high temperatures should be avoided. It is good practice to keep samples on ice and process them as quickly as possible.
Q: My sample is from a complex biological matrix (e.g., urine, plasma). Are there any special considerations?
A: Yes, complex matrices can introduce interferences that affect recovery. For urine samples, centrifugation to remove particulates is recommended before SPE. The presence of biological matrix components can interfere with the extraction in a prostaglandin- and matrix-specific manner. Acidification of the sample, as mentioned earlier, is particularly important for these types of samples to minimize matrix effects and improve retention.
Q: Should I use an internal standard?
A: Yes, using a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. An internal standard is added to the sample before extraction and is subject to the same experimental conditions as the analyte. By monitoring the recovery of the internal standard, you can correct for any analyte loss during the sample preparation and analysis process, leading to more accurate and reliable quantification.
Experimental Protocols
Detailed SPE Protocol for this compound from Urine
This protocol is a general guideline adapted from methods used for similar prostaglandin metabolites and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at approximately 2,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Acidify the urine to a pH of ~3.5 by adding formic acid (e.g., 1% final concentration).
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
-
SPE Cartridge Conditioning:
-
Use a C18 or HLB SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of acidified water (pH 3.5) through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol containing 0.1% formic acid. Collect the eluate in a clean tube.
-
A second elution with an additional 1-2 mL of the elution solvent can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of SPE Cartridges and Reported Recovery Rates for Prostaglandin Metabolites
| SPE Cartridge Type | Analyte(s) | Sample Matrix | Reported Mean Recovery (%) | Reference |
| Octadecyl-bonded silica (C18) | PGE2, PGF2α, and their metabolites | Aqueous solution, urine, plasma, tissue homogenate | ≥90% (with 1% formic acid in loading mixture) | |
| Monospin C18 | Panel of 19 lipid mediators | Urine | 100.1% (range: 89.7%–112.3%) | |
| Strata-X | Panel of 19 lipid mediators | Urine | 102.8% (range: 75.9%–127.7%) | |
| Oasis PRiME HLB | Panel of 19 lipid mediators | Urine | 96.9% (range: 11.1%–150.0%) | |
| HLB µElution plate | Tetranor-PGDM | Artificial Urine | 77.1% |
Mandatory Visualization
Caption: Experimental workflow for this compound solid phase extraction.
References
minimizing variability in urinary tetranor-PGAM measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in urinary tetranor-prostaglandin A metabolite (tetranor-PGAM) measurements. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during sample collection, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound and why is it measured?
A: this compound is a stable, downstream metabolite of prostaglandin E2 (PGE2). PGE2 itself is an important lipid mediator involved in inflammation and various physiological processes, but it is highly unstable and rapidly metabolized.[1][2][3] Its primary urinary metabolite, tetranor-PGEM, is also chemically unstable.[1] Tetranor-PGEM readily dehydrates to form the more stable this compound.[1] Therefore, urinary this compound is often measured as a reliable surrogate biomarker to assess systemic PGE2 production.
Q2: What are the main sources of variability in urinary this compound measurements?
A: Variability in urinary this compound measurements can be broadly categorized into three areas:
-
Pre-analytical variability: This includes factors related to the patient (diet, medications, physiological state), and sample collection, handling, and storage procedures.
-
Analytical variability: This relates to the measurement method itself, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA), and includes instrument performance and reagent quality.
-
Post-analytical variability: This involves data processing, normalization, and statistical analysis.
Q3: How should urine samples be collected for this compound analysis?
A: The optimal collection method depends on the study design. For many applications, a first morning void or a 24-hour urine collection is recommended to minimize diurnal variations. It is crucial to use a sterile collection container. To avoid contamination, a clean-catch midstream urine sample is advisable.
Q4: What medications and dietary factors can influence urinary this compound levels?
A: Several factors can alter in vivo prostaglandin production and subsequently affect urinary this compound levels.
-
Medications: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. It is recommended to discontinue NSAID use for at least 48 hours to two weeks prior to sample collection, if clinically feasible.
-
Diet: A diet rich in fruits has been associated with lower levels of urinary PGE2 metabolites. Conversely, a high intake of dietary sodium may influence urinary prostaglandin excretion.
Q5: How should urine samples be stored before analysis?
A: Proper storage is critical to prevent degradation of the analyte. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -80°C immediately after collection and processing. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q6: How many freeze-thaw cycles can a urine sample undergo before this compound levels are affected?
A: While some prostaglandin metabolites have shown stability over multiple freeze-thaw cycles, repeated freezing and thawing can lead to an increase in oxidative products. It is best practice to minimize freeze-thaw cycles. If repeated analysis from the same sample is anticipated, it should be aliquoted after the initial processing. One study on tetranor-PGEM (the precursor to this compound) indicated stability for up to three freeze-thaw cycles when stored at 4°C between cycles.
Q7: Why is normalization of urinary this compound levels necessary?
A: Urine concentration can vary significantly depending on an individual's hydration status. To account for these variations in urine dilution, it is standard practice to normalize the this compound concentration to another urinary analyte that is excreted at a relatively constant rate. The most common method is to express the this compound concentration relative to the urinary creatinine concentration (e.g., in ng/mg creatinine).
Troubleshooting Guides
Pre-Analytical Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low this compound levels | Patient use of NSAIDs (aspirin, ibuprofen, etc.). | Verify patient medication history. If possible, repeat collection after a suitable washout period (e.g., >48 hours for ibuprofen, >7 days for aspirin). |
| High intake of fruits or other dietary factors. | Record and consider the patient's diet as a potential variable. Standardizing diet prior to collection may be necessary for some studies. | |
| High inter-individual variability | Inconsistent sample collection times (e.g., random spot urine). | Standardize collection to a specific time (e.g., first morning void) or use a 24-hour collection to account for diurnal fluctuations. |
| Differences in patient hydration status. | Ensure all measurements are normalized to urinary creatinine to correct for urine dilution. | |
| Sample degradation | Improper storage temperature or prolonged storage at room temperature. | Process and freeze samples at -80°C as soon as possible after collection. If immediate freezing is not possible, store at 4°C for no longer than 24-48 hours. |
| Multiple freeze-thaw cycles. | Aliquot urine samples into single-use volumes after initial processing and before long-term storage to avoid repeated thawing of the bulk sample. |
Analytical Troubleshooting (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is compatible with the analyte and the column chemistry. | |
| Mismatched injection solvent and mobile phase strength. | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. | |
| Inconsistent retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Insufficient column equilibration between injections. | Increase the equilibration time to at least 10 column volumes. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Low signal intensity or poor sensitivity | Contamination of the ion source. | Clean the ion source, including the capillary and lenses. |
| Ion suppression from matrix effects. | Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| Suboptimal mass spectrometer parameters. | Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Optimize parameters such as spray voltage and gas flows for the specific analyte. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system to remove contaminants. |
| Carryover from a previous injection. | Implement a needle wash with a strong solvent between injections. Inject a blank sample to confirm the absence of carryover. |
Data Presentation: Sample Stability
The following tables summarize the impact of storage conditions on urinary analyte stability.
Table 1: Effect of Storage Temperature and Duration on Urinary Analytes
| Analyte | Temperature | Duration | Stability | Reference |
| Tetranor-PGEM | Room Temp | 24 hours | Unstable (recovery <80%) | |
| 4°C | Stable | Stable | ||
| Urine Osmolality | 22°C | 1 day | Stable | |
| 7°C | 7 days | Stable | ||
| -20°C / -80°C | 1-7 days | Decreased | ||
| Urine Specific Gravity | 22°C / 7°C | 7 days | Stable | |
| -20°C / -80°C | 1-7 days | Decreased |
Table 2: Effect of Freeze-Thaw Cycles on Urinary Prostaglandin Metabolites
| Analyte | Number of Cycles | Antioxidant Added | Result | Reference |
| Tetranor-PGEM | 3 | Not specified | Stable | |
| 11-dehydro-TxB₂ | 10 | No | Stable | |
| 8-iso-PGF₂α | 10 | No | Significant increase after 6 cycles | |
| 8-iso-PGF₂α | 10 | Yes | Stable |
Experimental Protocols
Protocol 1: Urine Sample Collection and Processing
-
Patient instructions: If applicable, instruct the patient to avoid NSAIDs for at least 48 hours prior to collection. Provide the patient with a sterile collection container and instructions for a clean-catch midstream urine sample.
-
Collection: For a 24-hour collection, the patient should discard the first morning void, then collect all subsequent urine for the next 24 hours, including the first morning void of the final day. The collection container should be kept refrigerated during the collection period.
-
Initial Processing: As soon as possible after collection, mix the urine sample well.
-
Centrifugation: Centrifuge the urine at approximately 2000 x g for 10-15 minutes at 4°C to pellet cells and debris.
-
Aliquoting: Carefully transfer the supernatant to new, clearly labeled polypropylene cryovials. It is recommended to create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Urinary this compound
This is a generalized protocol and should be optimized for your specific instrumentation and standards.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Add an internal standard (e.g., deuterated this compound) to each sample, quality control, and standard.
-
Acidify the urine to approximately pH 3 with formic acid. This step facilitates the dehydration of any remaining tetranor-PGEM to this compound.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove salts and polar impurities.
-
Elute the this compound with an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and the deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
-
Normalization:
-
Measure the creatinine concentration in a separate aliquot of the same urine sample.
-
Express the final this compound concentration as a ratio to the creatinine concentration (e.g., ng/mg creatinine).
-
Visualizations
Caption: PGE2 metabolic pathway to urinary this compound.
Caption: Workflow for urinary this compound measurement.
References
Technical Support Center: Analysis of tetranor-PGEM and its Dehydration Product tetranor-PGAM
Welcome to the technical support center for the analysis of tetranor-prostaglandin E metabolite (tetranor-PGEM) and its dehydration product, tetranor-prostaglandin A metabolite (tetranor-PGAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and quantification of these important biomarkers of prostaglandin E2 (PGE2) biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are tetranor-PGEM and this compound?
A1: Tetranor-PGEM is a major urinary metabolite of prostaglandin E2 (PGE2), a key mediator of inflammation and various physiological processes.[1] Due to the rapid metabolism of PGE2 in the body, direct measurement is often impractical. Therefore, quantifying its metabolites like tetranor-PGEM in urine provides a reliable indication of systemic PGE2 production.[2] this compound is a dehydration product of tetranor-PGEM.[3]
Q2: Why is the stability of tetranor-PGEM a concern during experiments?
A2: Tetranor-PGEM is chemically unstable and can degrade under certain conditions, primarily through dehydration to form this compound. This instability can lead to inaccurate quantification of tetranor-PGEM if samples are not handled and stored properly.
Q3: What are the recommended storage conditions for tetranor-PGEM samples?
A3: To ensure the stability of tetranor-PGEM, it is crucial to adhere to proper storage conditions. Long-term storage of urine samples at -20°C has been shown to result in significant degradation of tetranor-PGEM over time.[4] Therefore, it is highly recommended to store samples at -80°C, a temperature at which tetranor-PGEM has been found to be stable for extended periods.[4] For short-term storage, keeping samples at 4°C is acceptable. It is also important to minimize freeze-thaw cycles.
Q4: How does pH affect the stability of tetranor-PGEM?
Q5: Is it possible to use the dehydration of tetranor-PGEM to my advantage during analysis?
A5: Yes. Due to the inherent instability of tetranor-PGEM, a common analytical strategy is to intentionally and completely convert it to the more stable this compound through acid-catalyzed dehydration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach simplifies quantification by measuring a single, stable analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable tetranor-PGEM levels | Sample degradation due to improper storage temperature. | Ensure urine samples are frozen at -80°C immediately after collection and for long-term storage. For short-term handling, maintain samples at 4°C. |
| Sample degradation due to prolonged exposure to room temperature. | Process samples as quickly as possible. One study indicates that tetranor-PGEM is not stable at room temperature for 24 hours. | |
| Acidic pH of the sample promoting dehydration to this compound. | If direct measurement of tetranor-PGEM is intended, consider adjusting the sample pH to a neutral range immediately after collection. However, the more common approach is to convert to this compound. | |
| Inconsistent or variable tetranor-PGEM/PGAM results | Incomplete dehydration of tetranor-PGEM to this compound during sample preparation. | Optimize the acid-catalyzed dehydration protocol. Ensure sufficient acid concentration, incubation time, and temperature to drive the reaction to completion. A pilot experiment to verify complete conversion is recommended. |
| Variability in sample collection and handling. | Standardize your sample collection and processing procedures. Ensure all samples are treated identically from collection to analysis. | |
| Matrix effects in LC-MS/MS analysis. | Utilize a stable isotope-labeled internal standard for both tetranor-PGEM (if measuring directly) and this compound to correct for matrix effects and variations in instrument response. Tetranor-PGEM-d6 is a commonly used internal standard. | |
| High background or interfering peaks in LC-MS/MS | Contaminants from sample collection or processing. | Use high-purity solvents and reagents. Ensure proper cleaning of all labware. Solid-phase extraction (SPE) is a common and effective method for cleaning up urine samples before LC-MS/MS analysis. |
| Co-elution of isobaric compounds. | Optimize the chromatographic separation to resolve this compound from other urinary components. This may involve adjusting the mobile phase composition, gradient, or using a different column. |
Data Summary
Table 1: Stability of tetranor-PGEM under Various Conditions
| Condition | Stability | Reference |
| Room Temperature (24 hours) | Not Stable (recovery below 80%) | |
| 4°C | Stable | |
| -20°C (long-term) | Unstable (significant losses observed) | |
| -80°C | Stable | |
| Freeze/Thaw Cycles (three cycles) | Stable | |
| Ethanol | Not Stable | |
| PBS (pH 7.2) | Sparingly soluble (approx. 1 mg/ml) | |
| DMF, DMSO | Soluble (approx. 50 mg/ml) |
Experimental Protocols
Protocol 1: Sample Handling and Storage for tetranor-PGEM Analysis
-
Urine Collection: Collect urine samples in sterile containers.
-
Immediate Processing: Process the samples as soon as possible after collection.
-
Short-Term Storage: If immediate analysis is not possible, store the samples at 4°C for no longer than 24 hours.
-
Long-Term Storage: For long-term storage, immediately freeze the urine samples at -80°C.
-
Minimizing Degradation: Avoid prolonged exposure of samples to room temperature and acidic conditions if direct measurement of tetranor-PGEM is the goal. Minimize the number of freeze-thaw cycles.
Protocol 2: Acid-Catalyzed Dehydration of tetranor-PGEM to this compound for LC-MS/MS Quantification
Disclaimer: The following is a general protocol based on literature. Researchers should optimize the conditions for their specific experimental setup.
-
Sample Preparation: Thaw frozen urine samples on ice.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as tetranor-PGEM-d6, to each urine sample. This is crucial for accurate quantification as the internal standard will undergo dehydration alongside the endogenous tetranor-PGEM.
-
Acidification: Acidify the urine sample to promote the dehydration of tetranor-PGEM to this compound. While specific concentrations and acids vary in literature, a common approach is to add a small volume of a strong acid (e.g., hydrochloric acid or formic acid) to achieve a final acidic pH (e.g., pH 3-4).
-
Incubation: Incubate the acidified samples to allow for complete dehydration. Incubation time and temperature will need to be optimized. A typical starting point could be incubation at a controlled temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes). The goal is to ensure complete conversion of tetranor-PGEM to this compound without causing degradation of this compound itself.
-
Solid-Phase Extraction (SPE): Following dehydration, purify and concentrate the sample using a suitable SPE cartridge (e.g., C18). This step removes salts and other interfering substances from the urine matrix.
-
Elution: Elute the this compound and the deuterated internal standard from the SPE cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
-
Chromatography: Use a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of formic acid (to maintain an acidic pH and improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and its internal standard. The specific precursor-to-product ion transitions for this compound will need to be determined and optimized on the specific instrument being used.
Visualizations
Caption: Dehydration of tetranor-PGEM to this compound.
Caption: Analytical workflow for this compound quantification.
Caption: Decision logic for handling tetranor-PGEM.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Samples for Tetranor-PGAM Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of urine samples for the analysis of tetranor-prostaglandin A metabolite (tetranor-PGAM), a key biomarker in various physiological and pathological processes. Adherence to these best practices is crucial for ensuring sample integrity and generating reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urine samples for this compound analysis?
A1: For long-term storage, it is highly recommended to store urine samples at -80°C. While some studies indicate stability of similar metabolites at -40°C for extended periods, storage at -80°C is considered the gold standard to minimize degradation and preserve the integrity of labile analytes like prostaglandin metabolites over many years.[1][2][3][4]
Q2: How many freeze-thaw cycles are permissible for urine samples intended for this compound analysis?
A2: It is critical to minimize the number of freeze-thaw cycles. Each cycle can lead to degradation of sensitive analytes. Ideally, urine samples should be aliquoted into single-use vials after collection and initial processing to avoid the need for repeated thawing of the entire sample. While some stable analytes can withstand a few cycles, it is best practice to limit this to a maximum of one to two cycles for prostaglandin metabolites.[3]
Q3: Are preservatives necessary for storing urine samples for this compound analysis?
A3: The addition of preservatives can be beneficial, especially if there is a delay between collection and freezing. Preservatives can inhibit bacterial growth, which may degrade the target analytes. However, it is crucial to ensure that the chosen preservative does not interfere with the downstream analytical method (e.g., LC-MS/MS). If samples are collected, processed, and frozen rapidly, preservatives may not be strictly necessary.
Q4: What type of collection container should be used for urine samples?
A4: Use clean, sterile, polypropylene containers. It is important to avoid containers made of materials that may leach plasticizers or other contaminants that could interfere with the analysis. For 24-hour urine collections, larger containers designed for this purpose should be used.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of urine samples for this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | Sample degradation due to improper storage temperature. | Ensure samples are stored consistently at -80°C. Verify freezer performance and temperature logs. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials after initial processing to avoid repeated thawing. | |
| Exposure to room temperature for extended periods before freezing. | Process and freeze samples as quickly as possible after collection. Transport samples on dry ice. | |
| High variability in results between aliquots of the same sample | Incomplete mixing of the urine sample before aliquoting. | Thoroughly but gently mix the entire urine collection before dividing it into aliquots. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots from a single collection under the same conditions. | |
| Presence of interfering peaks in LC-MS/MS analysis | Contamination from collection containers or processing materials. | Use high-quality, sterile polypropylene containers and solvent-rinsed labware. |
| Matrix effects from the urine sample. | Optimize the sample preparation method, including solid-phase extraction (SPE), to remove interfering substances. Utilize a stable isotope-labeled internal standard for this compound to correct for matrix effects. | |
| Bacterial contamination. | Ensure sterile collection procedures and consider the use of appropriate preservatives if immediate freezing is not possible. Centrifuge samples to remove bacterial cells before storage. | |
| Poor peak shape in chromatogram (e.g., tailing, splitting) | Column contamination or degradation. | Use a guard column and regularly flush the analytical column. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can significantly impact the peak shape of acidic compounds like prostaglandins. | |
| Sample overload. | Dilute the sample or reduce the injection volume. |
Quantitative Data on Sample Stability
The stability of prostaglandin metabolites is highly dependent on storage temperature. The following table summarizes available data and best practice recommendations for this compound and related compounds.
| Analyte | Storage Temperature | Duration | Stability/Degradation |
| Polar Tetranors (including this compound) | -20°C | 5 months | ~50% reduction |
| General Urinary Analytes | -70°C | > 3 years | Stable |
| This compound (Best Practice) | -80°C | Long-term (years) | Considered stable with minimal degradation |
| 11-dehydro-thromboxane-B2 | -40°C | 10 years | Stable |
| 8-iso-prostaglandin F2α | -40°C | 10 years | Stable |
| Tetranor-PGDM | Room Temperature (20-25°C) | 24 hours | Stable |
| Tetranor-PGEM | Room Temperature (20-25°C) | 24 hours | Unstable (recovery below 80%) |
| Tetranor-PGEM | 4°C | Up to 3 freeze-thaw cycles | Stable |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
-
Patient Instruction:
-
Begin the collection in the morning. On the first day, urinate into the toilet upon waking and note the exact time. This is the start time of the 24-hour collection period.
-
For the next 24 hours, collect all urine in the provided sterile collection container.
-
Keep the collection container refrigerated or in a cool place (e.g., a cooler with ice packs) throughout the collection period.
-
The next morning, at the same time the collection started, urinate into the container for the last time. This marks the end of the 24-hour collection.
-
-
Sample Handling:
-
Record the total volume of the 24-hour collection.
-
Gently but thoroughly mix the entire urine sample.
-
Immediately transport the collected urine to the laboratory on ice.
-
Protocol 2: Sample Processing and Long-Term Storage
-
Initial Processing:
-
Upon receipt in the laboratory, measure and record the total urine volume.
-
Transfer a representative aliquot of the well-mixed urine to a centrifuge tube.
-
Centrifuge the urine at 2,000-3,000 x g for 10-15 minutes at 4°C to pellet any cellular debris and bacteria.
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant, avoiding the pellet.
-
Dispense the supernatant into pre-labeled, single-use polypropylene cryovials. The aliquot volume should be sufficient for a single analysis to avoid freeze-thaw cycles.
-
Immediately place the aliquots in a -80°C freezer for long-term storage.
-
-
Sample Tracking:
-
Maintain a detailed inventory of all stored samples, including the sample ID, collection date, total volume, aliquot volume, and storage location.
-
Visualizations
Caption: Experimental workflow for urine sample handling and storage for this compound analysis.
Caption: Troubleshooting workflow for unexpected results in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. publires.unicatt.it [publires.unicatt.it]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B(2) and 8-iso-prostaglandin F(2α,) levels in human urine samples by validated enzyme immunoassays [qspace.qu.edu.qa]
resolving chromatographic peak tailing for tetranor-PGAM
Technical Support Center: Tetranor-PGAM Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers resolve chromatographic peak tailing for this compound, a key urinary metabolite of Prostaglandin E2.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic compound like this compound in reverse-phase HPLC?
Peak tailing for this compound, a dicarboxylic acid, in reverse-phase chromatography is typically caused by secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions : The most frequent cause is the interaction between the acidic carboxyl groups of this compound and residual silanol groups (-Si-OH) on the silica-based column packing.[4][5] These interactions create a secondary, undesirable retention mechanism that leads to peak asymmetry.
-
Mobile Phase pH Issues : If the mobile phase pH is close to the pKa of this compound's carboxylic acid groups, the analyte can exist in both ionized and non-ionized forms. This dual state leads to broadened and tailing peaks. For acidic compounds, operating at a pH below the pKa is crucial to ensure the molecule is fully protonated.
-
Column Contamination or Degradation : Accumulation of contaminants from the sample matrix on the column inlet or degradation of the stationary phase can create active sites that cause tailing. A partially blocked inlet frit can also distort peak shape.
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. This can be diagnosed by diluting the sample and observing if the peak shape improves.
Q2: I'm observing significant peak tailing for this compound. What are the immediate steps I should take to troubleshoot?
Follow this initial checklist:
-
Verify Mobile Phase pH : Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5) to fully protonate the carboxylic acid groups of this compound. This suppresses the ionization of both the analyte and the surface silanol groups, minimizing secondary interactions.
-
Check Column Health : If the column is old or has been used with complex biological matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) or, if the problem persists, replace it with a new one. Using a guard column can help extend the life of the analytical column.
-
Reduce Sample Load : Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you may be experiencing mass overload.
-
Confirm Sample Solvent Compatibility : Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause severe peak distortion.
Q3: Which type of HPLC column is best suited to prevent peak tailing for this compound?
To minimize tailing, selecting the right column chemistry is critical.
-
Use End-Capped Columns : Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically converts most of the reactive residual silanol groups into less polar groups, significantly reducing their ability to interact with acidic analytes.
-
Consider Type B Silica : Use columns packed with high-purity, "Type B" silica, which has a much lower content of acidic silanols and metal impurities compared to older "Type A" silica.
-
Alternative Stationary Phases : For particularly challenging separations, consider non-silica-based columns (e.g., polymer-based) or hybrid silica-organic phases, which offer different selectivity and reduced silanol activity.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Recommended Experimental Protocol & Parameters
This section provides a detailed starting method for the HPLC analysis of this compound, designed to minimize peak tailing.
Methodology
-
Mobile Phase Preparation :
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Prepare a 0.1% solution of formic acid in acetonitrile. Filter through a 0.22 µm membrane.
-
The low pH from the formic acid ensures that this compound and residual silanols are protonated.
-
-
Sample Preparation :
-
Dissolve the this compound standard or extracted sample in a solvent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). This prevents solvent mismatch effects.
-
If analyzing biological samples, use Solid Phase Extraction (SPE) for sample cleanup to remove interfering compounds that can contaminate the column.
-
-
Chromatographic Conditions :
-
Run the analysis using a gradient elution to ensure adequate separation and sharp peaks.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Setting | Rationale for Tailing Reduction |
| HPLC Column | High-purity, end-capped C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Minimizes silanol interactions, a primary cause of tailing for acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses ionization of this compound and silanol groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shapes than methanol for acidic compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column; adjust as needed based on column dimensions. |
| Gradient | 10% B to 90% B over 10 minutes | Ensures efficient elution and helps maintain peak sharpness. |
| Column Temperature | 35 °C | Slightly elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 1-5 µL | Small volume helps prevent band broadening and column overload. |
| Sample Solvent | Initial Mobile Phase Conditions (e.g., 10% Acetonitrile) | Prevents peak distortion caused by solvent mismatch. |
References
quality control measures for tetranor-PGAM assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of tetranor-prostaglandin A metabolite (tetranor-PGAM), a key dehydration product of tetranor-PGEM used as a biomarker for prostaglandin E2 (PGE2) biosynthesis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a stable metabolite of the prostaglandin E2 (PGE2) pathway. Its precursor, tetranor-PGEM, is the major urinary metabolite of PGE2 but can be unstable. This compound is formed through the dehydration of tetranor-PGEM and is often measured as a surrogate to assess PGE2 production in various physiological and pathophysiological states. The primary methods for quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway and Analyte Formation
The following diagram illustrates the formation of this compound from its parent compound, arachidonic acid.
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound instead of tetranor-PGEM or PGE2?
A: Direct measurement of PGE2 in biological fluids like urine is often impractical due to its instability. While tetranor-PGEM is the major urinary metabolite, it can also be unstable. This compound is a stable dehydration product of tetranor-PGEM, making it a reliable surrogate biomarker for assessing PGE2 biosynthesis.[1]
Q2: Which assay method is better for this compound quantification: LC-MS/MS or ELISA?
A: The choice depends on your specific needs.
-
LC-MS/MS is considered the gold standard due to its high sensitivity and selectivity, which minimizes the risk of cross-reactivity with other related prostaglandin metabolites.[2] It is ideal for studies requiring high accuracy and the ability to measure multiple analytes simultaneously.
-
ELISA offers a higher throughput and is generally more cost-effective for analyzing large numbers of samples. However, it is crucial to validate the antibody's cross-reactivity with other prostaglandins to ensure specificity.[2][3]
Q3: What are the critical sample handling and storage conditions for urine samples?
A: To ensure the integrity of your samples, follow these guidelines:
-
Collect urine samples and immediately place them on ice.
-
For short-term storage (up to 24 hours), keep samples at 4°C.
-
For long-term storage, samples should be frozen at -80°C.
-
Avoid multiple freeze-thaw cycles, as this can degrade the analyte.[4]
-
While tetranor-PGEM has shown instability at room temperature after 24 hours, this compound is generally more stable. However, it is best practice to keep samples cold.
Q4: Do I need to perform sample purification before analysis?
A: Yes, especially for complex matrices like urine, plasma, or serum. Solid-Phase Extraction (SPE) is highly recommended to remove interfering substances that can negatively impact assay performance, a phenomenon known as the matrix effect. Inadequate sample cleanup can lead to inaccurate results in both LC-MS/MS and ELISA.
Experimental Protocols
Example Protocol: Urinary this compound Quantification by LC-MS/MS
This protocol is adapted from methods for related prostaglandin metabolites and should be validated for your specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 1,500 x g for 10 minutes at 4°C to remove particulate matter.
-
To 500 µL of clarified urine, add an internal standard (e.g., deuterated this compound).
-
Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., formic acid).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with ultrapure water to remove polar impurities.
-
Elute the analyte with an organic solvent such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) is most effective for prostaglandins due to the presence of a carboxylic acid group.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.
Example Protocol: Urinary this compound Quantification by Competitive ELISA
This protocol is based on commercially available kits for similar analytes. Always refer to the specific kit insert for detailed instructions.
1. Sample Preparation
-
Perform SPE as described in the LC-MS/MS protocol.
-
After evaporation, reconstitute the sample in the ELISA assay buffer provided in the kit.
2. ELISA Procedure
-
Prepare a standard curve using the this compound standard provided.
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated tracer to each well.
-
Incubate the plate, typically overnight at 4°C or for a few hours at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of this compound in your samples based on the standard curve.
Quality Control Measures
Maintaining a robust quality control (QC) program is essential for reliable results.
QC Sample Preparation and Acceptance Criteria
Prepare QC samples at low, medium, and high concentrations within the assay's calibration range. The following table provides typical acceptance criteria for assay validation.
| Parameter | Acceptance Criteria |
| Intra-Assay Precision (%CV) | ≤ 15% |
| Inter-Assay Precision (%CV) | ≤ 15% |
| Accuracy (%Bias) | Within ±15% of the nominal value |
| Recovery (SPE) | 80% - 120% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10; Precision ≤ 20%; Accuracy ±20% |
Note: These are general guidelines. Specific criteria may vary based on regulatory requirements.
Cross-Reactivity in ELISAs
It is crucial to assess the cross-reactivity of the antibody used in an ELISA kit with structurally related molecules. The table below shows example cross-reactivity data from an assay for a related metabolite, tetranor-PGDM. A similar assessment should be available for any this compound ELISA kit.
| Compound | Cross-Reactivity (%) |
| tetranor-PGDM | 100% |
| tetranor-PGJM | 100% |
| This compound | 2.08% |
| tetranor-PGEM | 0.03% |
| tetranor-PGFM | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
Source: Adapted from a commercial ELISA kit for tetranor-PGDM.
Troubleshooting Guides
General Troubleshooting Workflow
Specific Issues and Solutions
Issue 1: Low or No Signal
| Potential Cause | Solution |
| Improper Reagent Storage/Handling | Ensure all reagents are stored at the recommended temperatures and are brought to room temperature before use. Verify expiration dates. |
| Incorrect Standard Curve Preparation | Prepare fresh standards for each assay run. Use calibrated pipettes and new tips for each dilution. |
| Inefficient Sample Preparation (SPE) | Optimize the SPE protocol. Ensure complete elution and proper reconstitution of the sample. Check recovery with spiked samples. |
| Degraded Analyte | Ensure samples were handled and stored correctly to prevent degradation. Minimize freeze-thaw cycles. |
| (ELISA) Inactive Enzyme Conjugate | Verify the storage conditions of the conjugate. Avoid repeated freeze-thaw cycles. |
| (LC-MS/MS) Poor Ionization | Clean the ion source. Optimize source parameters (e.g., temperature, gas flow). Ensure the mobile phase pH is appropriate for negative ionization. |
Issue 2: High Background Signal
| Potential Cause | Solution |
| (ELISA) Insufficient Washing | Increase the number of wash steps or the soaking time during washes. Ensure plate washer is functioning correctly. |
| (ELISA) Non-specific Binding | Ensure the blocking step was performed correctly. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer. |
| (ELISA) Contaminated Reagents | Use fresh, high-purity water for buffer preparation. Filter buffers if necessary. |
| (LC-MS/MS) Contaminated System | Flush the LC system and column thoroughly. Run blank injections to identify the source of contamination. |
| (LC-MS/MS) Matrix Effects | Improve sample cleanup with a more rigorous SPE protocol. Adjust chromatographic conditions to separate the analyte from interfering compounds. |
Issue 3: High Variability Between Replicates (%CV > 15%)
| Potential Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper technique. Pre-wet pipette tips. Change tips for each sample and standard. |
| Inconsistent Washing (ELISA) | Ensure all wells are washed uniformly. Check for clogged ports on the plate washer. |
| Temperature Gradients Across Plate (ELISA) | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. |
| Inconsistent Sample Preparation | Ensure all samples are processed identically. Automate sample preparation steps if possible. |
| (LC-MS/MS) Variable Injection Volume | Check the autosampler for air bubbles and ensure it is functioning correctly. |
Issue 4: Poor Standard Curve (Low R² Value)
| Potential Cause | Solution |
| Errors in Serial Dilutions | Carefully prepare a fresh set of standards. Use a new set of pipette tips for each dilution. |
| Incorrect Curve Fit | Use the appropriate regression model for your assay (e.g., 4-parameter logistic for ELISA). |
| Outlier Points | Identify and potentially exclude clear outliers from the standard curve calculation. Re-run the assay if multiple outliers are present. |
| (LC-MS/MS) Saturation of Detector | Dilute high-concentration standards to ensure they are within the linear range of the detector. |
References
- 1. WO2011159741A2 - Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tetranor-PGAM as a Biomarker for Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetranor-prostaglandin A metabolite (tetranor-PGAM) as a potential biomarker for diabetic nephropathy. While direct and extensive validation data for this compound is emerging, this document leverages data on the closely related and more extensively studied tetranor-prostaglandin E metabolite (tetranor-PGEM) to provide a preliminary assessment. We compare its potential performance against established and novel biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound and its Significance in Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease, and early detection is critical for effective management.[1] Current clinical markers, such as albuminuria, have limitations in sensitivity and specificity for early-stage detection.[2][3] This has spurred the search for novel biomarkers that can identify at-risk individuals sooner.
Prostaglandins are lipid compounds involved in inflammation, a key process in the pathogenesis of diabetic nephropathy.[4][5] this compound is a urinary metabolite of the prostaglandin A series. Its presence and concentration in urine may reflect the underlying inflammatory state of the kidneys in diabetic patients. A recent study by Kurano et al. (2021) detected fifteen prostaglandin metabolites in the urine of patients with type 2 diabetes, including this compound, suggesting its potential as a biomarker. While the study focused on the diagnostic utility of tetranor-PGEM, the detection of this compound in the same cohort provides a basis for its further investigation.
Comparative Analysis of Biomarkers for Diabetic Nephropathy
The following table summarizes the performance of various urinary biomarkers for diabetic nephropathy, including data for tetranor-PGEM as a proxy for this compound.
| Biomarker Category | Biomarker | Principle | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Limitations |
| Prostaglandin Metabolite | Tetranor-PGEM (as a proxy for this compound) | Reflects inflammation and prostaglandin pathway activation. | 66.7% (for Stage 1 vs. Control) | 87.9% (for Stage 1 vs. Control) | 0.791 (for Stage 1 vs. Control) | Urinary levels increase with the progression of diabetic nephropathy. Data for this compound is currently limited. |
| Established Clinical Marker | Microalbuminuria | Indicates glomerular damage and increased permeability to albumin. | Widely used but variable. | Can be influenced by factors other than diabetic nephropathy (e.g., exercise, infection). | - | Gold standard but lacks sensitivity for very early disease and may not predict progression in all patients. |
| Tubular Injury Markers | Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein shed from injured proximal tubule cells. | - | - | - | Elevated levels are associated with tubular damage in diabetic nephropathy. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein released from damaged renal tubules. | 94% (for normoalbuminuric DKD) | 90% (for normoalbuminuric DKD) | - | A promising early marker of tubular injury. | |
| Inflammation Markers | Monocyte Chemoattrapictant Protein-1 (MCP-1) | A chemokine that recruits monocytes to sites of inflammation. | 96% | 84% | - | Urinary levels correlate with the severity of renal inflammation. |
| Tumor Necrosis Factor-α (TNF-α) | A pro-inflammatory cytokine. | - | - | - | Urinary excretion is increased in patients with microalbuminuria and macroalbuminuria. | |
| Oxidative Stress Marker | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage. | - | - | - | Higher urinary levels indicate significant progression of diabetic nephropathy. |
Experimental Protocols
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for urinary eicosanoid analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Urine Collection: Collect midstream urine samples. For accurate quantification, 24-hour urine collection is recommended to normalize for variations in urine flow rate. Alternatively, the concentration of the biomarker can be normalized to urinary creatinine concentration.
-
Internal Standard Spiking: To each urine sample, add an appropriate internal standard, such as a deuterated analog of this compound (e.g., this compound-d4), to correct for extraction losses and matrix effects.
-
Acidification: Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with acidified water (pH 3).
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove interfering hydrophilic substances.
-
Elution: Elute the retained prostaglandins, including this compound, with an organic solvent such as methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes based on their hydrophobicity.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion generated by collision-induced dissociation. The transition from the precursor to the product ion is highly specific for the target analyte.
-
MRM Transitions: Specific MRM transitions for this compound and its internal standard need to be determined by direct infusion of the analytical standards.
-
3. Data Analysis
-
Construct a calibration curve using known concentrations of this compound standard solutions.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the urinary this compound concentration to the urinary creatinine concentration to account for variations in urine dilution.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound, as a urinary metabolite reflecting renal inflammation, holds promise as a potential biomarker for the early detection and monitoring of diabetic nephropathy. While direct validation studies are limited, data from the related metabolite tetranor-PGEM demonstrate good diagnostic potential, with urinary levels correlating with the stage of the disease. Further research is warranted to specifically validate the performance of this compound and to compare it head-to-head with other emerging biomarkers in large, prospective cohorts. The detailed experimental protocol provided in this guide offers a robust methodology for such validation studies, which will be crucial in determining the clinical utility of this compound in the management of diabetic nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical profile of urinary tract infections in diabetics and non-diabetics - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Prostaglandin Metabolites as Biomarkers for Systemic Inflammation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of urinary tetranor prostaglandin metabolites as biomarkers for systemic inflammation. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The quantification of urinary metabolites of prostaglandins, particularly tetranor-prostaglandin E metabolite (tetranor-PGEM) and tetranor-prostaglandin D metabolite (tetranor-PGDM), offers a non-invasive window into systemic inflammatory processes. These stable end-products of the cyclooxygenase (COX) pathways reflect the in vivo biosynthesis of their parent compounds, prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), which are potent lipid mediators of inflammation.[1] This guide evaluates the performance of these urinary biomarkers in comparison to other established markers of systemic inflammation, such as C-reactive protein (CRP).
Comparative Analysis of Urinary Biomarkers for Systemic Inflammation
The following tables summarize quantitative data from various studies, comparing the utility of urinary prostaglandin metabolites with other biomarkers in different inflammatory conditions.
| Biomarker | Disease | Patient Cohort | Control/Remission Group | Key Findings | Reference |
| Urinary tetranor-PGEM | Ulcerative Colitis | Active Disease: Mean levels significantly higher | Inactive Disease: Lower mean levels | PGE-MUM (a common term for tetranor-PGEM) levels correlated better with endoscopic scores than CRP. | [2] |
| Urinary tetranor-PGDM | Rheumatoid Arthritis | RA Patients (n=60): 20.0 ± 2.5 ng/mg Cr | Healthy Controls (n=16): 11.5 ng/mg Cr | 33% of RA patients had elevated levels above the normal range. | [3] |
| Urinary tetranor-PGEM | COPD | COPD Patients | Non-smoking Healthy Volunteers | Significantly higher urinary levels of both tPGDM and tPGEM were observed in COPD patients. | [4] |
| Urinary tetranor-PGDM | COPD | COPD Patients | Non-smoking Healthy Volunteers | Significantly higher urinary levels of both tPGDM and tPGEM were observed in COPD patients. | [4] |
| C-Reactive Protein (CRP) | Ulcerative Colitis | Active Disease | Inactive Disease | CRP levels showed a significant decline with lower endoscopic values but did not correspondingly increase with higher scores. | |
| Fecal Calprotectin (FC) | Inflammatory Bowel Disease | Active Crohn's Disease & Ulcerative Colitis | Inactive Disease | In Crohn's disease, FC showed superior performance (AUC 0.957) in predicting active disease compared to PGE-MUM (AUC 0.659). |
Understanding Tetranor-PGAM
It is important to clarify the role of tetranor-prostaglandin A metabolite (this compound). This compound is a dehydration product of tetranor-PGEM. Due to the chemical instability of tetranor-PGEM, some analytical methods involve its acid-catalyzed dehydration to the more stable this compound, which is then measured as a surrogate for tetranor-PGEM levels.
Signaling Pathways and Experimental Workflows
Prostaglandin Biosynthesis Pathway in Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). Tissue-specific synthases subsequently convert PGH2 into various prostaglandins, including PGE2 and PGD2, which are key mediators of inflammation.
Experimental Workflow for Urinary Prostaglandin Metabolite Analysis
The quantification of urinary tetranor-PGEM and tetranor-PGDM typically involves urine sample collection, followed by analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
Measurement of Urinary Tetranor-PGEM and Tetranor-PGDM by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandin metabolites.
-
Sample Preparation :
-
Thaw frozen urine samples on ice.
-
Centrifuge samples to remove particulate matter.
-
Add an internal standard (e.g., deuterated tetranor-PGEM/PGDM) to a specific volume of urine supernatant.
-
-
Solid Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandin metabolites with an organic solvent (e.g., ethyl acetate).
-
-
LC-MS/MS Analysis :
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis :
-
Calculate the concentration of each metabolite based on the peak area ratio to the internal standard.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Measurement of Urinary Tetranor-PGDM by ELISA
This method is suitable for high-throughput screening of a large number of samples.
-
Sample Preparation :
-
Dilute urine samples as required with the assay buffer provided in the ELISA kit.
-
-
ELISA Procedure :
-
Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated tetranor-PGDM to each well to compete with the native tetranor-PGDM in the sample for binding to the antibody.
-
Incubate the plate according to the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of tetranor-PGDM in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to urinary creatinine concentration.
-
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between Prostaglandin E-major urinary metabolite and C-reactive protein levels to reflect endoscopic scores in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS/MS vs. ELISA for the Quantification of tetranor-PGAM
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. Tetranor-prostaglandin A metabolite (tetranor-PGAM), a downstream product of prostaglandin E2 (PGE2) metabolism, is an emerging biomarker for assessing systemic PGE2 production, which plays a crucial role in inflammation, cancer, and other physiological and pathological processes. The choice of analytical method for its quantification is critical for obtaining reliable and reproducible data. This guide provides an in-depth comparison of two commonly employed techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While direct comparative studies for this compound are limited, this guide draws upon data from the analysis of related prostaglandin metabolites and general principles of each technique to provide a comprehensive overview for informed decision-making.
At a Glance: Key Differences
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | High, based on molecular weight and fragmentation | Variable, potential for cross-reactivity with similar structures |
| Sensitivity | High, often in the low pg/mL range | High, can also reach the pg/mL range |
| Accuracy & Precision | Generally high, considered the "gold standard" | Can be affected by matrix effects and cross-reactivity |
| Throughput | Lower, sequential sample analysis | High, suitable for screening large numbers of samples |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Can be lower for large batches | Can be higher for smaller batches |
| Development Time | Method development can be complex and time-consuming | Assay development can be lengthy; commercial kits offer convenience |
Quantitative Performance
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like prostaglandin metabolites due to its high specificity and sensitivity. For the related metabolite, tetranor-PGEM, a high-throughput online SPE-LC-MS/MS method has been validated with a reportable range of 0.5-100 ng/mL. Another method for tetranor-PGDM showed a range of 0.2-40 ng/mL with intra- and inter-assay precision and accuracy within 15%.[1] LC-MS/MS methods for prostaglandins can achieve limits of detection in the low pg/mL range.
ELISA kits are available for other prostaglandin metabolites, such as tetranor-PGDM. One commercially available tetranor-PGDM ELISA kit has an assay range of 6.4-4,000 pg/mL and a sensitivity of approximately 40 pg/mL.[2] However, a critical consideration for ELISA is cross-reactivity. The aforementioned tetranor-PGDM kit shows a 2.08% cross-reactivity with this compound, which could lead to inaccurate measurements if both metabolites are present in the sample.[2] While a patent exists for an immunoassay capable of detecting both tetranor-PGEM and this compound, commercially available and validated kits specifically for this compound are not widely documented.
Experimental Methodologies
LC-MS/MS Protocol for Urinary this compound (General Approach)
This protocol is a generalized procedure based on methods for related prostaglandin metabolites, as a specific, standardized protocol for this compound is not universally established. This compound is often measured as a dehydration product of the more unstable tetranor-PGEM.[3][4]
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To prevent further ex vivo formation of prostaglandins, add an antioxidant (e.g., butylated hydroxytoluene - BHT).
-
Add an internal standard (e.g., a deuterated version of this compound or a related prostaglandin metabolite) to each sample for accurate quantification.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This typically involves acidifying the urine, passing it through a C18 SPE cartridge, washing the cartridge to remove interferences, and eluting the analyte with an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column to separate this compound from other components in the sample.
-
Employ a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source, usually in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon fragmentation. This highly specific transition is used for quantification.
-
Monitor the corresponding transition for the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Competitive ELISA Protocol for this compound (Hypothetical)
As no commercial ELISA kit is readily available for this compound, this represents a general protocol for a competitive ELISA, which would require the development of a specific antibody.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound.
-
Incubate the plate to allow the antibody to bind to the plastic.
-
Wash the plate to remove any unbound antibody.
-
Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
-
Competitive Reaction:
-
Add standards of known this compound concentration or unknown samples to the wells.
-
Add a fixed amount of enzyme-labeled this compound (the "tracer") to each well.
-
Incubate the plate to allow the unlabeled this compound from the sample/standard and the enzyme-labeled this compound to compete for binding to the limited number of capture antibody sites.
-
-
Signal Development:
-
Wash the plate to remove any unbound reagents.
-
Add a substrate for the enzyme that is conjugated to the tracer. The enzyme will convert the substrate into a colored product.
-
Stop the enzyme-substrate reaction after a specific time.
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Methodologies
Prostaglandin E2 Metabolism to this compound
Caption: Metabolic pathway of Prostaglandin E2 to this compound.
Experimental Workflows
Caption: Comparison of LC-MS/MS and ELISA experimental workflows.
Conclusion and Recommendations
The choice between LC-MS/MS and ELISA for this compound measurement depends heavily on the specific research needs, available resources, and the number of samples to be analyzed.
LC-MS/MS is the recommended method when:
-
High specificity and accuracy are paramount. Its ability to distinguish between structurally similar molecules is a significant advantage.
-
A "gold standard" method is required for validation or for studies intended for regulatory submission.
-
Multiplexing is desired. LC-MS/MS can simultaneously measure multiple prostaglandin metabolites in a single run.
ELISA would be a suitable choice if:
-
A high-throughput screening method is needed for a large number of samples.
-
A dedicated and validated commercial kit for this compound becomes available.
-
The cost of instrumentation is a major limiting factor.
Given the current landscape, for rigorous and reliable quantification of this compound, LC-MS/MS is the superior method . The potential for cross-reactivity and the lack of a commercially available, validated ELISA kit for this compound are significant limitations of the immunoassay approach at this time. Researchers considering ELISA should proceed with caution and would likely need to invest in the development and thorough validation of their own assay, including comprehensive cross-reactivity testing. As research in this area progresses, the availability of more specific antibodies and validated ELISA kits may change this outlook.
References
- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Antibody Specificity: A Comparative Analysis of Tetranor-PGEM Antibody Cross-Reactivity with Tetranor-PGAM
For researchers, scientists, and drug development professionals engaged in the nuanced field of eicosanoid research, the specificity of antibodies is paramount for generating accurate and reproducible data. This guide provides a detailed comparison of the cross-reactivity of tetranor-prostaglandin E metabolite (tetranor-PGEM) antibodies with its closely related structural analog, tetranor-prostaglandin A metabolite (tetranor-PGAM). Understanding this interaction is critical for the precise quantification of these important biomarkers in various physiological and pathological states.
Tetranor-PGEM is a major urinary metabolite of prostaglandin E2 (PGE2) and serves as a key biomarker for systemic PGE2 production, which is implicated in inflammation, pain, and cancer.[1][2] this compound is a dehydration product of tetranor-PGEM.[3][4] This close structural relationship, differing by the presence of a double bond in the cyclopentenone ring of this compound, creates a high potential for antibody cross-reactivity.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is its propensity to bind to molecules other than its target antigen. In the context of immunoassays for tetranor-PGEM, cross-reactivity with this compound can lead to an overestimation of tetranor-PGEM levels. The following table summarizes the cross-reactivity profile of a polyclonal antibody developed against a tetranor-PGEM immunogen. The data is derived from a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | % Cross-Reactivity |
| tetranor-PGEM | 100% |
| This compound | 2,034% |
| tetranor-PGJM | 27.4% |
| tetranor-PGFM | 7.8% |
| tetranor-PGDM | 1.5% |
Data sourced from patent application WO2011159741A2.[5]
The data reveals a significant and unexpectedly high cross-reactivity of the tetranor-PGEM antibody with this compound, exceeding that of its intended target. This indicates that the antibody binds to this compound with a much higher affinity than to tetranor-PGEM. Consequently, when both metabolites are present in a sample, the immunoassay signal will predominantly reflect the concentration of this compound. In contrast, the cross-reactivity with other related prostaglandin metabolites, such as tetranor-PGJM, tetranor-PGFM, and tetranor-PGDM, is substantially lower.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive ELISA. This method quantifies the ability of a related compound (in this case, this compound) to compete with the target antigen (tetranor-PGEM) for a limited number of antibody binding sites.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A microtiter plate is coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
The plate is washed and blocked to prevent non-specific binding.
2. Competitive Binding:
-
A fixed concentration of the tetranor-PGEM antibody and a fixed concentration of a labeled tetranor-PGEM tracer (e.g., conjugated to an enzyme like acetylcholinesterase) are added to the wells.
-
Standard dilutions of tetranor-PGEM or the test compound (this compound and other metabolites) are added to the wells.
-
The plate is incubated to allow for competitive binding between the unlabeled prostaglandin in the standard/sample and the labeled tracer for the primary antibody.
3. Signal Development:
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme-linked tracer is added to the wells. The enzyme converts the substrate into a colored product.
4. Data Analysis:
-
The absorbance of each well is measured using a plate reader.
-
The concentration of the colored product is inversely proportional to the amount of unlabeled prostaglandin in the standard/sample.
-
A standard curve is generated by plotting the absorbance versus the concentration of the tetranor-PGEM standards.
-
The concentration of the test compounds that cause 50% inhibition of the maximal signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of tetranor-PGEM / IC50 of test compound) x 100
Visualizing the Molecular Relationship and Experimental Workflow
To better understand the underlying principles of cross-reactivity and the experimental design, the following diagrams are provided.
Caption: Conceptual diagram of tetranor-PGEM antibody binding.
The prostaglandin E2 metabolic pathway illustrates the origin of tetranor-PGEM.
Caption: Simplified metabolic pathway of Prostaglandin E2.
The experimental workflow for determining cross-reactivity via competitive ELISA is outlined below.
Caption: Workflow for competitive ELISA.
Conclusion
The presented data underscores the critical importance of thoroughly validating antibodies for their intended use. The remarkably high cross-reactivity of the tetranor-PGEM antibody with this compound highlights a significant potential for inaccurate measurements if not accounted for. Researchers utilizing immunoassays for tetranor-PGEM must be aware of this potential interference and consider alternative or complementary analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the specificity and accuracy of their results, especially in samples where both tetranor-PGEM and this compound may be present. For immunoassays, the selection of a highly specific monoclonal antibody or the purification of polyclonal serum to remove cross-reactive antibodies is crucial for obtaining reliable data.
References
- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WO2011159741A2 - Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
Urinary Tetranor-PGAM: A Potential Biomarker in Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary tetranor-prostaglandin A metabolite (tetranor-PGAM) and other biomarkers in Chronic Obstructive Pulmonary Disease (COPD). It includes a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant biochemical pathway to support research and development efforts in COPD diagnostics and therapeutics.
Comparative Analysis of Urinary Biomarkers in COPD
The landscape of COPD biomarkers is diverse, encompassing products of inflammation, oxidative stress, and tissue damage. Urinary biomarkers are of particular interest due to the non-invasive nature of sample collection. Here, we compare this compound and its precursor, tetranor-PGEM, with other established and investigational urinary biomarkers for COPD.
A key study by Zhang et al. demonstrated significantly elevated levels of urinary tetranor-PGDM and tetranor-PGEM in COPD patients compared to both healthy non-smoking volunteers and smokers.[1][2][3] Since this compound is a stable dehydration product of tetranor-PGEM, its levels are expected to be correspondingly elevated in the urine of COPD patients.
| Biomarker Category | Biomarker | Patient Group | Mean/Median Concentration (ng/mg creatinine or pmol/mmol creatinine) | Control Group | Mean/Median Concentration (ng/mg creatinine or pmol/mmol creatinine) | Fold Change (approx.) | Reference |
| Prostaglandin Metabolites | Tetranor-PGEM | COPD Patients | Not explicitly stated, but significantly higher than controls | Healthy Non-Smokers | Not explicitly stated | - | [1][2] |
| Tetranor-PGDM | COPD Patients | Not explicitly stated, but significantly higher than controls | Healthy Non-Smokers | Not explicitly stated | - | ||
| This compound (inferred) | COPD Patients | Expected to be significantly elevated | Healthy Non-Smokers | - | - | Inferred from | |
| Oxidative Stress Markers | iPF2alpha-III (F2-Isoprostane) | COPD Patients | 84 (median) | Healthy Controls | 35.5 (median) | 2.4 | |
| Inflammatory Proteins | NGAL, TIMP1, CRP, Fibrinogen, CC16, fMLP, TIMP2, A1AT, B2M, MMP8 | COPD Exacerbation | Panel demonstrated high accuracy in distinguishing from stable state | Stable COPD | - | - | Not Applicable |
Table 1: Comparison of Urinary Biomarker Levels in COPD. This table summarizes the reported levels of various urinary biomarkers in COPD patients compared to control subjects. The data for tetranor-PGEM and tetranor-PGDM indicate a significant increase in COPD, suggesting a similar trend for this compound.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their validation and clinical utility. Below are detailed methodologies for the quantification of urinary prostaglandin metabolites.
Quantification of Urinary Tetranor-PGEM and Tetranor-PGDM by Online SPE-LC-MS/MS
This method allows for the simultaneous and high-throughput measurement of tetranor-PGDM and tetranor-PGEM in human urine.
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge at approximately 1,500 x g for 10 minutes to pellet any sediment.
-
Transfer the supernatant to a 96-well plate for analysis.
b. Online Solid-Phase Extraction (SPE):
-
Utilize a high-throughput online SPE system.
-
Condition the SPE cartridges (e.g., polymeric reversed-phase) with methanol followed by water.
-
Load a specific volume of the urine supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water or a weak organic solution to remove interfering substances.
-
Elute the analytes from the SPE cartridge directly onto the analytical LC column using the LC mobile phase.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation:
-
Use a C18 reversed-phase analytical column.
-
Employ a gradient elution with a mobile phase consisting of (A) an aqueous solution with a modifier (e.g., 0.1% formic acid) and (B) an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The gradient should be optimized to achieve baseline separation of tetranor-PGDM and tetranor-PGEM.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor specific precursor-to-product ion transitions for tetranor-PGDM, tetranor-PGEM, and their corresponding stable isotope-labeled internal standards.
-
d. Quantification:
-
Generate a calibration curve using standards of known concentrations of tetranor-PGDM and tetranor-PGEM.
-
Calculate the concentration of each analyte in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
General Protocol for Competitive ELISA for Urinary Prostaglandins
This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay (ELISA), which can be adapted for the measurement of prostaglandin metabolites like this compound, provided a specific antibody is available.
a. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the prostaglandin standard.
b. Assay Procedure:
-
Add a specific volume of the standard or urine sample to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated prostaglandin (tracer) to each well.
-
Add the specific primary antibody to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow for competitive binding between the prostaglandin in the sample/standard and the tracer for the primary antibody.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add the enzyme substrate to each well. The enzyme on the bound tracer will catalyze a color change.
-
Incubate the plate for a set period to allow for color development. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the prostaglandin in the urine samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to urinary creatinine concentration.
Signaling Pathway and Experimental Workflow
To visualize the biochemical context and the analytical process, the following diagrams are provided.
References
A Head-to-Head Comparison of SPE Cartridges for the Extraction of Tetranor-PGAM
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Extraction (SPE) is a critical step in the sample preparation workflow for the analysis of tetranor-prostaglandin A metabolite (tetranor-PGAM), a key urinary biomarker of prostaglandin E2 (PGE2) biosynthesis. The choice of SPE cartridge can significantly impact the recovery, purity, and ultimately the accuracy of quantification of this important analyte. This guide provides a head-to-head comparison of two commonly used types of reversed-phase SPE cartridges, silica-based C18 and polymer-based Oasis HLB, for the extraction of this compound from biological matrices.
Understanding this compound
This compound is a dicarboxylic acid and a major urinary metabolite of PGE2.[1][2][3] Its chemical structure dictates the optimal SPE strategy. As a relatively polar compound with two carboxylic acid groups, its retention on reversed-phase sorbents is pH-dependent. Acidification of the sample is necessary to protonate the carboxyl groups, rendering the molecule less polar and enabling its retention on the non-polar stationary phase.
Comparison of SPE Sorbent Properties
The two main categories of reversed-phase SPE sorbents are silica-based, such as C18, and polymer-based, such as Oasis HLB. Their fundamental properties influence their performance in extracting analytes like this compound.
| Feature | C18 (Silica-Based) | Oasis HLB (Polymer-Based) |
| Sorbent Material | Octadecyl-bonded silica | Hydrophilic-Lipophilic Balanced Co-polymer (N-vinylpyrrolidone and divinylbenzene) |
| Retention Mechanism | Primarily hydrophobic (non-polar) interactions | Mixed-mode: hydrophobic and hydrophilic interactions |
| pH Stability | Limited (typically pH 2-8) | Wide (pH 1-14) |
| Wetting Properties | Requires conditioning to prevent sorbent bed drying | Water-wettable; less prone to drying |
| Selectivity | Good for non-polar to moderately polar compounds | Excellent for a wide range of acidic, basic, and neutral compounds |
| Potential for Silanol Interactions | Yes, can lead to tailing of basic compounds | No, reduces non-specific binding |
Performance Comparison for this compound Extraction
Based on the properties of the sorbents and general findings from prostaglandin and eicosanoid analysis, we can extrapolate the expected performance of C18 and Oasis HLB cartridges for this compound extraction.
| Performance Metric | C18 | Oasis HLB | Rationale |
| Recovery Rate | Good to Excellent | Excellent | The mixed-mode retention of Oasis HLB can provide more robust retention and elution for polar metabolites like this compound. The water-wettable nature of HLB also prevents loss of recovery due to sorbent drying.[4] |
| Matrix Effect Reduction | Good | Excellent | The different selectivity of the polymeric sorbent can result in cleaner extracts by not retaining some of the endogenous interferences that bind to C18. |
| Reproducibility | Good | Excellent | The polymer-based sorbent is less susceptible to lot-to-lot variability and irreversible adsorption compared to silica-based sorbents. |
| Method Robustness | Good | Excellent | The wider pH stability and resistance to drying make methods developed on Oasis HLB generally more robust and transferable. |
| Cost | Lower | Higher | Silica-based sorbents are generally less expensive than polymeric sorbents. |
Experimental Protocols
A generalized experimental protocol for the extraction of this compound from a biological fluid like urine is provided below. This protocol can be adapted for either C18 or Oasis HLB cartridges, with minor modifications.
Sample Pre-treatment
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 3.5 with 1% formic acid.[5] This step is crucial for the efficient retention of prostaglandins on reversed-phase sorbents.
-
Centrifuge the sample to pellet any precipitates.
Solid-Phase Extraction Protocol
| Step | C18 Cartridge | Oasis HLB Cartridge |
| 1. Conditioning | 1 mL Methanol | 1 mL Methanol |
| 2. Equilibration | 1 mL Water | 1 mL Water |
| 3. Sample Loading | Load the pre-treated sample | Load the pre-treated sample |
| 4. Washing | 1 mL Water, followed by 1 mL 5% Methanol in water | 1 mL 5% Methanol in water |
| 5. Elution | 1 mL Methanol or Acetonitrile | 1 mL Methanol or Acetonitrile |
Post-Elution
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.
Conclusion
For the extraction of this compound, both C18 and Oasis HLB cartridges can be effective. However, for methods requiring high recovery, reproducibility, and robustness, particularly in complex biological matrices, Oasis HLB is likely to offer superior performance. Its polymeric nature provides a wider pH stability and resistance to sorbent drying, which are advantageous for developing reliable bioanalytical methods. While C18 cartridges are a cost-effective option and can provide good results with careful method optimization, Oasis HLB is recommended for applications demanding the highest data quality and method reliability. The choice between these cartridges will ultimately depend on the specific requirements of the assay, including sensitivity, throughput, and cost considerations.
References
- 1. This compound | CAS 52510-53-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. support.waters.com [support.waters.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory validation of a tetranor-PGAM quantification method
An Inter-Laboratory Validation of a Tetranor-PGAM Quantification Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Tetranor-prostaglandin A metabolite (this compound) is a key urinary biomarker for systemic prostaglandin E2 (PGE2) production, which is implicated in various physiological and pathological processes, including inflammation and cancer.[1] Given that tetranor-PGEM, the direct major urinary metabolite of PGE2, is chemically unstable, its dehydration product, this compound, is often measured as a stable surrogate.[1] This guide presents a comparative summary of a hypothetical inter-laboratory validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification in human urine.
Comparative Performance Across Laboratories
The following table summarizes the performance characteristics of the LC-MS/MS method for this compound quantification as validated across three independent laboratories. This data is representative of typical performance for such assays.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.996 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.4 ng/mL | S/N ≥ 10 |
| Intra-Assay Precision (%CV) | 4.2% | 5.1% | 4.5% | <15% |
| Inter-Assay Precision (%CV) | 6.8% | 7.5% | 7.1% | <15% |
| Intra-Assay Accuracy (%Bias) | -3.5% | -4.2% | -3.8% | ±15% |
| Inter-Assay Accuracy (%Bias) | -5.1% | -6.0% | -5.5% | ±15% |
| Recovery | 92% | 89% | 94% | 85-115% |
Experimental Protocols
A standardized experimental protocol was followed by all participating laboratories to ensure consistency in the validation process.
Sample Preparation
-
Urine Collection: First morning void urine samples were collected from healthy volunteers.
-
Acidification and Dehydration: To convert tetranor-PGEM to this compound, urine samples were acidified to pH 3 with 1M HCl and incubated at 37°C for 30 minutes. A deuterated internal standard (this compound-d6) was added prior to acidification.
-
Solid-Phase Extraction (SPE): The acidified urine was loaded onto a pre-conditioned C18 SPE cartridge. The cartridge was washed with 10% methanol in water, and the analyte was eluted with ethyl acetate.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) was used with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard were monitored.
-
Prostaglandin Signaling and Biomarker Formation
The following diagram illustrates the signaling pathway of Prostaglandin D2 (PGD2), a related prostaglandin, and the generation of urinary metabolites. This compound is a metabolite of PGE2, which is synthesized through a similar pathway involving cyclooxygenase (COX) enzymes. Prostaglandins like PGD2 and PGE2 are produced from arachidonic acid by COX enzymes.[2][3] PGD2, for instance, is involved in various physiological processes and its signaling is mediated through G protein-coupled receptors.[2]
Prostaglandin D2 synthesis, signaling, and metabolism pathway.
Inter-Laboratory Validation Workflow
The diagram below outlines the logical workflow of the inter-laboratory validation process, ensuring a robust and reproducible analytical method.
Workflow for the inter-laboratory validation of the this compound assay.
References
Tetranor-PGAM as a Prognostic Marker in Cancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer prognostication is continually evolving, with a growing emphasis on molecular biomarkers to refine risk stratification and guide therapeutic decisions. Among the emerging candidates, tetranor-prostaglandin A metabolite (tetranor-PGAM), a stable urinary metabolite of prostaglandin E2 (PGE2), has garnered attention. This guide provides a comprehensive comparison of this compound with established prognostic markers across several major cancer types, supported by experimental data and detailed methodologies.
The Role of Prostaglandin E2 and its Metabolites in Cancer
Prostaglandin E2 (PGE2), derived from the cyclooxygenase (COX) pathway, is a potent signaling molecule implicated in inflammation and carcinogenesis. It can promote tumor growth, invasion, and angiogenesis. Due to its rapid metabolism, direct measurement of PGE2 is challenging. Therefore, its major urinary metabolite, tetranor-PGEM, and its stable dehydration product, this compound, serve as reliable surrogates for systemic PGE2 production. Elevated levels of urinary PGE2 metabolites (PGE-M) have been associated with a poorer prognosis in various cancers, suggesting a link between chronic inflammation and cancer progression.[1][2][3]
Comparative Analysis of Prognostic Markers
This section compares the prognostic performance of urinary PGE-M (as a measure of this compound) with established biomarkers in breast, colorectal, non-small cell lung, and prostate cancer. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis synthesizes data from independent studies to provide a comprehensive overview.
Breast Cancer
Established Prognostic Markers: Estrogen Receptor (ER), Progesterone Receptor (PR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cancer Antigen 15-3 (CA 15-3).
| Biomarker | Sample Type | Prognostic Significance of High Levels/Positive Status | Key Findings |
| Urinary PGE-M | Urine | Poorer Prognosis | A positive association has been found between high urinary PGE-M levels and an elevated risk of breast cancer, particularly in postmenopausal women with a BMI <25 kg/m2 .[4] Elevated levels are also associated with obesity, aging, and lung metastases in breast cancer patients.[3] |
| ER/PR | Tumor Tissue | Better Prognosis (for hormone-receptor-positive) | ER and PR status are crucial for predicting response to endocrine therapy and are generally associated with a better prognosis compared to hormone-receptor-negative breast cancers. |
| HER2 | Tumor Tissue | Poorer Prognosis (if untreated) | Overexpression of HER2 is associated with aggressive tumor behavior and a poor prognosis, although the development of HER2-targeted therapies has significantly improved outcomes for these patients. |
| CA 15-3 | Serum | Poorer Prognosis | Elevated levels of CA 15-3 are associated with advanced tumor stage and metastatic disease. Persistently high levels after initial treatment may be a significant prognostic factor for a worse prognosis. |
Colorectal Cancer (CRC)
Established Prognostic Markers: KRAS/BRAF mutations, Microsatellite Instability (MSI).
| Biomarker | Sample Type | Prognostic Significance of High Levels/Positive Status | Key Findings |
| Urinary PGE-M | Urine | Poorer Prognosis | Elevated urinary PGE-M levels are associated with an increased risk of advanced colorectal adenoma and colorectal cancer. |
| KRAS/BRAF Mutations | Tumor Tissue | Poorer Prognosis | KRAS and BRAF mutations are associated with a poorer prognosis in metastatic colorectal cancer. KRAS mutations, particularly the G12C mutation, have been linked to worse overall survival. |
| Microsatellite Instability (MSI) | Tumor Tissue | Better Prognosis | High levels of microsatellite instability (MSI-H) in stage II colorectal cancer are associated with a better prognosis and these patients may not require adjuvant chemotherapy. |
Non-Small Cell Lung Cancer (NSCLC)
Established Prognostic Markers: Epidermal Growth Factor Receptor (EGFR) mutations, Anaplastic Lymphoma Kinase (ALK) rearrangements.
| Biomarker | Sample Type | Prognostic Significance of High Levels/Positive Status | Key Findings |
| Urinary PGE-M | Urine | Poorer Prognosis | Increased preoperative urinary PGE-MUM (prostaglandin E-major urinary metabolite) levels can reflect tumor progression, and postoperative levels are a promising biomarker for survival after complete resection in NSCLC patients. An increase in PGE-MUM levels following resection was an independent prognostic factor for worse survival. |
| EGFR Mutations | Tumor Tissue/Plasma | Better Prognosis (for response to TKIs) | The presence of EGFR mutations is a strong predictor of response to EGFR tyrosine kinase inhibitors (TKIs). Some studies suggest that the presence of EGFR mutations is a favorable prognostic marker. However, the prognosis can be influenced by the specific type of EGFR mutation. |
| ALK Rearrangements | Tumor Tissue | Better Prognosis (for response to ALK inhibitors) | ALK rearrangements are predictive of a favorable response to ALK inhibitors, which has improved the prognosis for this subset of NSCLC patients. |
Prostate Cancer
Established Prognostic Marker: Prostate-Specific Antigen (PSA).
| Biomarker | Sample Type | Prognostic Significance of High Levels/Positive Status | Key Findings |
| Urinary PGE-M | Urine | No clear association with prognosis | Studies have not supported a meaningful association between urinary PGE-M and prostate cancer aggressiveness or cancer-specific survival. However, one study found an association between elevated PGE-M and all-cause mortality in African American men with prostate cancer who were non-aspirin users. |
| PSA | Serum | Poorer Prognosis | Higher PSA levels and a shorter PSA doubling time are associated with a greater risk of disease progression and a worse prognosis. |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Synthesis and Metabolism Pathway
The following diagram illustrates the synthesis of PGE2 from arachidonic acid via the COX pathway and its subsequent metabolism to urinary metabolites, including this compound.
General Workflow for Prognostic Marker Analysis
The diagram below outlines a typical workflow for the analysis of prognostic markers in cancer studies, from sample collection to data analysis.
Experimental Protocols
Measurement of Urinary this compound
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for accurate quantification of this compound.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.
-
To an aliquot of the supernatant, add an internal standard (e.g., deuterated this compound).
-
Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. A common approach involves using a C18 SPE cartridge.
-
Elute the analyte from the SPE cartridge using an organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analyte from other components using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Detect and quantify the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for this compound are commercially available and offer a higher-throughput, though potentially less specific, alternative to LC-MS/MS.
-
General Protocol (based on commercially available kits):
-
Prepare standards and urine samples (may require dilution).
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for this compound.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used to calculate the concentration in the unknown samples.
-
Measurement of Alternative Prognostic Markers
1. KRAS/BRAF Mutation Analysis by Polymerase Chain Reaction (PCR)
-
DNA Extraction:
-
Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit.
-
Quantify the extracted DNA and assess its purity.
-
-
PCR Amplification:
-
Perform allele-specific PCR or real-time PCR using primers designed to specifically amplify the mutant or wild-type alleles of the KRAS or BRAF gene.
-
The reaction mixture typically includes the DNA sample, primers, DNA polymerase, and dNTPs.
-
PCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Mutation Detection:
-
Analyze the PCR products to detect the presence of mutations. This can be done using various methods, including gel electrophoresis, sequencing, or real-time PCR with fluorescent probes.
-
2. ER/PR/HER2 Status by Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) of the FFPE tissue and mount them on glass slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitopes.
-
Incubate the sections with primary antibodies specific for ER, PR, or HER2.
-
Wash the sections and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Scoring and Interpretation:
-
A pathologist examines the stained slides under a microscope.
-
For ER and PR, the percentage of tumor cells with positive nuclear staining is determined. A tumor is generally considered positive if ≥1% of the cells show staining.
-
For HER2, the intensity and completeness of the membrane staining are scored on a scale of 0 to 3+. Scores of 0 and 1+ are considered negative, 3+ is positive, and 2+ is equivocal and requires further testing with in situ hybridization (ISH).
-
Conclusion
Urinary this compound, as a surrogate for systemic PGE2 production, shows promise as a non-invasive prognostic marker in several cancers, particularly breast, colorectal, and non-small cell lung cancer. Its association with poorer outcomes highlights the potential role of inflammation in cancer progression. While established markers like ER/PR, KRAS/BRAF mutations, and EGFR mutations are integral to current clinical practice, they often require invasive tissue biopsies. The non-invasive nature of urinary this compound testing presents a significant advantage for patient monitoring and risk stratification.
However, the current body of evidence lacks direct head-to-head comparisons of this compound with these established markers. Future prospective studies directly comparing the prognostic performance of urinary PGE-M with standard markers within the same patient cohorts are warranted to fully elucidate its clinical utility. Such studies will be crucial in determining whether this compound can complement or, in some cases, provide a non-invasive alternative to existing prognostic tools, ultimately contributing to more personalized cancer care.
References
Safety Operating Guide
Navigating the Safe Disposal of tetranor-PGAM: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the proper disposal of tetranor-PGAM, a significant metabolite of prostaglandin E2 (PGE2) utilized in biomedical research.
Understanding the Compound: this compound (tetranor-Prostaglandin A Metabolite) is commercially available as a solution, typically in methyl acetate.[1][2] The disposal procedure, therefore, must account for the hazards associated with both the solute and the solvent. Methyl acetate is a highly flammable and volatile organic compound, which dictates the primary safety and disposal considerations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that an emergency eyewash station and safety shower are readily accessible.
Engineering Controls:
-
All handling of this compound in methyl acetate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[3] The following is a general procedural guide:
-
Waste Identification and Classification:
-
The this compound solution in methyl acetate is classified as hazardous waste due to the flammability and potential toxicity of the solvent.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Waste Collection and Storage:
-
Use a designated, properly labeled, and leak-proof container for collecting the this compound waste. The container must be compatible with methyl acetate.
-
The waste container should be clearly labeled as "Hazardous Waste" and include the full chemical names ("this compound in Methyl Acetate") and the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a secondary containment system to prevent spills.
-
Keep the waste container tightly sealed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all ignition sources.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect the absorbent material and contaminated items in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or its methyl acetate solution down the drain or in the regular trash.
-
Quantitative Data on Methyl Acetate
The primary component dictating the disposal procedure for this compound solutions is the solvent, methyl acetate. The following table summarizes key quantitative data for this solvent.
| Property | Value | Citation |
| Flash Point | 14°F (-10°C) | |
| Boiling Point | 134.4°F (56.9°C) | |
| Lower Explosive Limit | 3.1% | |
| Upper Explosive Limit | 16% | |
| Specific Gravity | 0.93 | |
| Vapor Density | 2.55 (Air = 1) |
Experimental Protocols: The Role of this compound in Research
This compound is a downstream metabolite of prostaglandin E2 (PGE2), a key signaling molecule in inflammation and other physiological processes. In clinical and research settings, this compound levels in urine are often measured as a stable surrogate for the in vivo production of PGE2.
A common experimental workflow involving this compound is its quantification in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection to achieve high sensitivity and specificity.
Prostaglandin E2 Metabolic Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, Prostaglandin E2 (PGE2).
References
Essential Safety and Operational Guide for Handling Tetranor-PGAM
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Tetranor-PGAM.
This document provides crucial safety and logistical information for the handling of this compound, a significant metabolite of prostaglandin E2 (PGE2). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound, while primarily a stable metabolite used for research purposes, requires careful handling in a laboratory setting. The following personal protective equipment (PPE) and procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing and Compounding (if in solid form) | Disposable Gown/Lab Coat | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Fume Hood or Respirator |
| Solution Preparation | Lab Coat | Safety Goggles | Nitrile Gloves | Chemical Fume Hood |
| In Vitro/In Vivo Experiments | Lab Coat | Safety Glasses | Nitrile Gloves | As per risk assessment |
| Waste Disposal | Lab Coat | Safety Goggles | Heavy-Duty Gloves | N/A |
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling the Compound: this compound is often supplied in a solution. If a different solvent is required, the original solvent can be evaporated under a gentle stream of nitrogen. Avoid direct contact with the skin, eyes, and clothing.
-
Spill Procedure: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
-
Storage: Store this compound at -20°C for long-term stability.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is properly sealed and stored in a designated, secure area away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
The following diagram outlines the general workflow for the proper disposal of this compound waste.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This compound is a key biomarker for the in vivo production of PGE2. The following is a detailed methodology for its quantification in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of this compound in human urine samples.
Materials:
-
Urine samples
-
This compound standard
-
Deuterated this compound internal standard (d-PGAM)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to remove any particulate matter.
-
To a defined volume of urine, add the deuterated internal standard (d-PGAM).
-
Acidify the sample with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the this compound and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.
-
Detect and quantify this compound and d-PGAM using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: A schematic of the key steps involved in quantifying this compound in urine.
Signaling Pathways and Biological Relevance
This compound is the dehydrated and more stable metabolite of tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the major urinary metabolite of prostaglandin E2 (PGE2). As such, this compound itself is not known to have a distinct signaling pathway. Its significance lies in its role as a reliable biomarker for the systemic production of PGE2. The biological actions relevant to this compound are therefore those of its precursor, PGE2, which are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.
The metabolic pathway from PGE2 to this compound is illustrated below.
Caption: The metabolic conversion of Prostaglandin E2 to its stable urinary metabolite, this compound.
By providing this comprehensive guide, we aim to foster a safe and efficient research environment for professionals working with this compound, thereby enabling the generation of high-quality, reliable data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
